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Foundational

4-(2-piperidyl)butyric acid pharmacological applications

An In-Depth Technical Guide to the Potential Pharmacological Applications of 4-(2-Piperidyl)butyric Acid Executive Summary 4-(2-Piperidyl)butyric acid represents a compelling, albeit largely unexplored, chemical entity f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Pharmacological Applications of 4-(2-Piperidyl)butyric Acid

Executive Summary

4-(2-Piperidyl)butyric acid represents a compelling, albeit largely unexplored, chemical entity for therapeutic development. It is a hybrid molecule that strategically combines the well-established pharmacological profiles of butyric acid, a key short-chain fatty acid (SCFA) with anti-inflammatory and epigenetic modifying properties, and a piperidine scaffold, a privileged structure in modern neuropharmacology. This guide synthesizes the known biological activities of these constituent moieties to build a predictive pharmacological profile for the parent compound. We postulate that 4-(2-piperidyl)butyric acid may function as a dual-action agent, exhibiting both histone deacetylase (HDAC) inhibition and neuromodulatory effects, potentially via the GABAergic system. This document provides a comprehensive overview of its structural rationale, postulated mechanisms of action, and potential therapeutic applications in neurology, inflammatory diseases, and oncology. Furthermore, it outlines detailed experimental workflows and protocols for its preclinical evaluation, serving as a foundational resource for researchers and drug development professionals interested in investigating this promising molecule.

Introduction to 4-(2-Piperidyl)butyric Acid

Chemical Structure and Properties

4-(2-Piperidyl)butyric acid is a carboxylic acid derivative featuring a piperidine ring attached at its 2-position to the fourth carbon of a butanoic acid chain.

  • Chemical Name: 4-(piperidin-2-yl)butanoic acid

  • Molecular Formula: C₉H₁₇NO₂

  • Key Structural Features:

    • Butyric Acid Moiety: A four-carbon chain with a terminal carboxyl group, responsible for the acidic properties and a likely source of bioactivity related to butyrate.

    • Piperidine Ring: A saturated six-membered heterocycle containing nitrogen. Its linkage via the C2 position creates a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers, which may possess distinct pharmacological activities.

    • GABA Analogue: The overall structure resembles a cyclized and substituted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural similarity is a strong indicator of potential activity at GABA receptors.

Rationale for Development

The rationale for investigating 4-(2-piperidyl)butyric acid is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new chemical entity with a potentially enhanced or novel therapeutic profile.

  • Harnessing Butyrate's Power: Butyric acid is a potent, naturally occurring molecule with significant therapeutic effects, particularly in gut health and inflammation.[1][2] However, its clinical use is hampered by a very short metabolic half-life and an unpleasant odor.[3] Covalently linking it to a piperidine scaffold may improve its pharmacokinetic properties and stability.

  • Leveraging a Privileged Scaffold: The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[4] It is often used to confer favorable properties such as improved solubility, metabolic stability, and the ability to target specific receptors, particularly in the CNS.[4][5]

  • Potential for Dual-Action Therapy: The hybrid structure suggests the possibility of engaging two distinct biological targets simultaneously. This could lead to synergistic therapeutic effects, for instance, by concurrently reducing neuroinflammation (via HDAC inhibition) and dampening neuronal hyperexcitability (via GABAergic modulation).

Pharmacological Profile of Constituent Moieties

Butyric Acid: A Multifaceted Effector Molecule

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, is a critical signaling molecule with diverse biological roles.[6][7]

  • Mechanism 1: Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-characterized inhibitor of HDAC enzymes.[7][8] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to altered gene expression. This mechanism underlies many of its anti-inflammatory and anti-cancer effects.[8][9] For example, HDAC inhibition can increase the expression of anti-inflammatory mediators like IL-10 and promote the development of regulatory T cells (Tregs).[7]

HDAC_Inhibition cluster_gene_silencing Gene Silencing (Default State) cluster_gene_expression Gene Expression (Butyrate Action) HDAC HDAC Histone_A Histone HDAC->Histone_A acts on Acetyl Acetyl Group Histone_A->Acetyl removes DNA_A Condensed Chromatin (Gene OFF) Histone_A->DNA_A Butyrate Butyric Acid Butyrate->HDAC Inhibits Histone_B Histone Acetyl_B Acetyl Group DNA_B Relaxed Chromatin (Gene ON) Histone_B->DNA_B

Caption: Mechanism of Butyric Acid as an HDAC Inhibitor.

  • Mechanism 2: GPCR Activation: Butyrate is an endogenous agonist for G-protein coupled receptors, including hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[10] Activation of these receptors on immune and intestinal epithelial cells contributes to its anti-inflammatory and barrier-protective functions.[7]

  • Therapeutic Relevance: These mechanisms give butyrate therapeutic potential in a range of diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers.[9][11][12]

The Piperidine Scaffold in Neuropharmacology

The piperidine motif is integral to a vast number of centrally-acting drugs due to its ability to form a stable, low-energy chair conformation that can be readily functionalized to achieve specific receptor interactions.

  • GABAergic Modulation: The structural similarity of piperidine-based carboxylic or sulfonic acids to GABA allows them to function as GABA receptor agonists. For instance, Piperidine-4-sulfonic acid (P4S) is a potent and selective partial agonist at GABA-A receptors.[13] This suggests that 4-(2-piperidyl)butyric acid could similarly interact with GABAergic systems.

  • Other CNS Targets: Piperidine derivatives have been developed as potent ligands for a wide array of CNS targets, including serotonin (5-HT), dopamine (D₂), and histamine (H₃) receptors, as well as various enzymes and ion channels.[4][14]

Postulated Mechanism of Action for 4-(2-Piperidyl)butyric Acid

Based on its hybrid structure, we propose a dual-action mechanism for 4-(2-piperidyl)butyric acid, combining the epigenetic and anti-inflammatory effects of the butyrate moiety with the neuromodulatory potential of the cyclized GABA analogue headgroup.

  • Dual-Action Hypothesis:

    • HDAC Inhibition: The butyric acid "tail" is expected to retain its ability to enter cells and inhibit nuclear HDACs, modulating gene expression to reduce inflammation and potentially inhibit cancer cell proliferation.[8]

    • GABA Receptor Agonism: The piperidyl-carboxylic acid "head" is hypothesized to act as a GABA receptor agonist, likely at GABA-A or GABA-B receptors, leading to neuronal inhibition and potential anxiolytic, anticonvulsant, or muscle relaxant effects.

Dual_Action_Pathway cluster_cns CNS Neuron cluster_immune Immune/Epithelial Cell Compound 4-(2-Piperidyl)butyric Acid GABA_R GABA Receptor Compound->GABA_R acts as agonist HDAC HDAC Compound->HDAC inhibits Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Anticonvulsant) GABA_R->Neuronal_Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects (Reduced Cytokines) Gene_Expression->Anti_Inflammatory

Caption: Postulated Dual-Action Signaling of 4-(2-piperidyl)butyric Acid.

Potential Therapeutic Applications

The hypothesized dual mechanism of action suggests therapeutic potential in complex diseases where both neuronal dysregulation and inflammation are contributing factors.

Neurological and Psychiatric Disorders
  • Epilepsy & Anxiety: The potential for direct GABAergic agonism could be beneficial in conditions characterized by neuronal hyperexcitability.

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): The combination of anti-inflammatory action (via HDAC inhibition) and potential neuro-inhibition could be neuroprotective, addressing both the inflammatory and excitotoxic components of these diseases.

Inflammatory Conditions
  • Inflammatory Bowel Disease (IBD): Butyrate is known to be beneficial in IBD by providing energy to colonocytes and reducing inflammation.[11] A stabilized derivative could offer improved delivery and efficacy.

  • Rheumatoid Arthritis: Systemic anti-inflammatory effects mediated by HDAC inhibition could be valuable in autoimmune disorders.

Oncology
  • Adjunctive Cancer Therapy: Butyric acid and its derivatives have shown promise as anti-neoplastic agents by inhibiting cancer cell proliferation and promoting differentiation.[3][9] The piperidine moiety could be modified to target the molecule to specific cancer types. A preclinical study on a related compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, demonstrated tumor suppression in a lung cancer xenograft model.[15]

Proposed Preclinical Evaluation Workflow

A systematic, phased approach is required to validate the hypothesized pharmacological profile of 4-(2-piperidyl)butyric acid.

Preclinical_Workflow Phase1 Phase 1: In Vitro Characterization P1_Task1 HDAC Inhibition Assay Phase1->P1_Task1 P1_Task2 Radioligand Binding (GABA-A, GABA-B, etc.) Phase1->P1_Task2 Phase2 Phase 2: Cell-Based Functional Assays P2_Task1 Electrophysiology (Patch Clamp on Neurons) Phase2->P2_Task1 P2_Task2 Cytokine Release Assay (LPS-stimulated Macrophages) Phase2->P2_Task2 P2_Task3 Cancer Cell Proliferation Phase2->P2_Task3 Phase3 Phase 3: In Vivo Proof-of-Concept P3_Task1 Animal Models: - Seizure (PTZ, MES) - Anxiety (EPM) - Colitis (DSS) - Cancer Xenograft Phase3->P3_Task1 Phase4 Phase 4: ADME/Tox Profiling P4_Task1 Pharmacokinetics (PK) (IV, PO) Phase4->P4_Task1 P4_Task2 Preliminary Toxicology Phase4->P4_Task2 P1_Task1->Phase2 P1_Task2->Phase2 P2_Task1->Phase3 P2_Task2->Phase3 P2_Task3->Phase3 P3_Task1->Phase4

Caption: Phased Preclinical Evaluation Workflow.

Experimental Protocols
  • Objective: To determine the IC₅₀ of 4-(2-piperidyl)butyric acid against a panel of Class I and Class II HDAC enzymes.

  • Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.

  • Method:

    • Prepare serial dilutions of 4-(2-piperidyl)butyric acid and TSA in assay buffer.

    • In a 96-well plate, add 50 µL of diluted compound or control.

    • Add 25 µL of recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a developer solution (containing TSA and a trypsin-like protease to cleave the deacetylated substrate).

    • Read fluorescence (Ex/Em = 360/460 nm) on a plate reader.

    • Calculate percent inhibition relative to controls and determine the IC₅₀ value using non-linear regression.

  • Causality: This assay directly measures the enzymatic activity of HDACs. Inhibition of the enzyme prevents deacetylation of the substrate, which in turn prevents it from being cleaved by the developer, resulting in a low fluorescence signal. This provides direct evidence of target engagement.

  • Objective: To determine the binding affinity (Kᵢ) of 4-(2-piperidyl)butyric acid for the benzodiazepine site of the GABA-A receptor.

  • Materials: Rat cortical membranes, [³H]-Flunitrazepam (radioligand), Diazepam (positive control), assay buffer, glass fiber filters, scintillation cocktail.

  • Method:

    • Prepare serial dilutions of 4-(2-piperidyl)butyric acid and Diazepam.

    • In test tubes, combine rat cortical membranes, assay buffer, and the test compound or control.

    • Add a fixed concentration of [³H]-Flunitrazepam to all tubes.

    • Incubate for 60 minutes on ice.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding and determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

  • Causality: This is a competitive binding assay. If the test compound binds to the same site as the radioligand, it will displace it, leading to a reduction in the measured radioactivity on the filter. This demonstrates a direct interaction with the receptor protein.

Data Presentation: Potential In Vivo Models
Therapeutic AreaAnimal ModelKey EndpointsRationale
Epilepsy Pentylenetetrazol (PTZ) KindlingSeizure score, Latency to seizureEvaluates anticonvulsant activity via GABAergic modulation.
Anxiety Elevated Plus Maze (EPM)Time spent in open armsAssesses anxiolytic effects, a classic outcome of GABA-A agonism.
IBD Dextran Sulfate Sodium (DSS) ColitisDisease Activity Index (DAI), Colon length, Histology, Myeloperoxidase (MPO) assayMeasures anti-inflammatory and gut-protective effects of the butyrate moiety.[11]
Oncology H441 Lung Cancer XenograftTumor volume, Ki-67 staining, Apoptosis markers (Caspase-3)Assesses anti-proliferative and pro-apoptotic effects in vivo.[15]

Summary and Future Directions

4-(2-Piperidyl)butyric acid stands out as a molecule of high interest, designed by combining the proven therapeutic activities of butyric acid with the versatile and CNS-penetrant piperidine scaffold. The primary hypothesis is that it will function as a dual-action agent, capable of both HDAC inhibition and GABAergic modulation. This profile makes it a prime candidate for investigation in complex disorders involving both inflammation and neuronal dysfunction, such as neurodegenerative diseases, certain psychiatric conditions, and inflammatory disorders with neurological comorbidities.

The immediate future for this compound lies in a rigorous preclinical evaluation as outlined above. Key steps include:

  • Chiral Synthesis and Separation: Synthesizing and separating the (R)- and (S)-enantiomers is critical, as they will likely exhibit different potencies and selectivities.

  • Systematic In Vitro Profiling: Validating the dual-action hypothesis through enzymatic and binding assays is the essential first step.

  • Proof-of-Concept In Vivo Studies: Demonstrating efficacy in relevant animal models will be necessary to justify further development.

Successful validation of this molecule's potential would not only provide a new therapeutic candidate but also reinforce the power of molecular hybridization as a rational drug design strategy.

References

  • Banasiewicz, T., Kiciak, A., & Rydzewska, G. (2020). Determination of butyric acid dosage based on clinical and experimental studies – a literature review. Przeglad Gastroenterologiczny, 15(2), 119–125. [Link]

  • Borycka-Kiciak, K., Banasiewicz, T., & Rydzewska, G. (2017). Butyric acid – a well-known molecule revisited. Przeglad Gastroenterologiczny, 12(2), 83–89. [Link]

  • Liu, Y., Zou, S., Wang, Z., & Chen, T. (2026). Advances in the biological production of butyric acid. World Journal of Microbiology and Biotechnology, 41(2), 48. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyric Acid. In PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Gillet, R., Jeannesson, P., Sefraoui, H., Arnould-Guérin, M. L., Kirkiacharian, S., Jardillier, J. C., & Pieri, F. (1998). Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells. Cancer Chemotherapy and Pharmacology, 41(3), 252–255. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Wikipedia. (2024, December 24). Butyric acid. [Link]

  • Stary, D., Wieckowska, A., Satała, G., Drabczyńska, A., Więcek, M., Kamiński, K., ... & Kieć-Kononowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3169. [Link]

  • ClinicalTrials.gov. (2024). Boosting Microbiota Butyrate Producers to Improve Gut Health. [Link]

  • Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., ... & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580–1593. [Link]

  • Li, G., Lin, J., Zhang, C., Gao, H., Lu, H., He, C., ... & Qin, X. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 18, 1–16. [Link]

  • Wikipedia. (2024, May 18). Piperidine-4-sulfonic acid. [Link]

  • Lădaru, A., Diaconescu, S., Mărginean, C. O., Săsăran, V., & Bănescu, C. (2023). Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease. Journal of Clinical Medicine, 12(12), 4084. [Link]

  • Carbone, A., Piacente, F., Siciliano, C., & Gazy, A. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(15), 5709. [Link]

  • Valdes-Mas, R., Gonzalez-Villar, M., Gonzalez-Hernandez, I., Fernandez-Villar, P., & Margolles, A. (2022). Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H. pylori Eradication Therapy. Antibiotics, 11(11), 1599. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • van Deuren, T., Blaak, E. E., & Canfora, E. E. (2022). Butyrate to combat obesity and obesity-associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 23(10), e13496. [Link]

  • Saragih, R. J., Girsang, E., Nasution, A. N., & Ginting, A. K. (2025). Probiotics-derived butyric acid may suppress systemic inflammation in a murine model of chronic obstructive pulmonary disease (COPD). ResearchGate. [Link]

  • Uglov, D. Y., Tret'yakov, E. Y., Semenova, A. A., & Ushakova, T. M. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e44. [Link]

  • Borycka-Kiciak, K., Banasiewicz, T., & Rydzewska, G. (2017). Butyric acid - a well-known molecule revisited. Przeglad Gastroenterologiczny, 12(2), 83–89. [Link]

  • ResearchGate. (2015). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]

  • Extrapolate. (2024, March 28). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved February 15, 2026, from [Link]

  • Satapathy, S. R., Sahu, G., Sali, V. K., Vudem, D. R., & Kuncha, M. (2012). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British Journal of Pharmacology, 167(5), 1089–1103. [Link]

Sources

Exploratory

Technical Guide: Biological Activity of 2-Substituted Piperidine Butanoic Acid Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental evaluation of 2-substituted piperidine butanoic acid derivatives . This document is designed for dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental evaluation of 2-substituted piperidine butanoic acid derivatives . This document is designed for drug discovery scientists and medicinal chemists.

Executive Summary

The 2-substituted piperidine butanoic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 3-substituted isomers (e.g., nipecotic acid derivatives like Tiagabine). This structural class is primarily characterized by a piperidine ring substituted at the C2 position with a butanoic acid side chain (or a derivative thereof), creating a constrained amino-acid motif.

Key biological activities associated with this scaffold include:

  • GABA Uptake Inhibition (GAT-1/GAT-3): Acting as lipophilic analogs of γ-aminobutyric acid (GABA), blocking reuptake into presynaptic neurons.

  • NMDA Receptor Antagonism: Specifically targeting the NR2B subunit, offering neuroprotective potential without the psychotomimetic side effects of non-selective blockers.

  • Integrin Antagonism (GPIIb/IIIa): Serving as non-peptide RGD (Arg-Gly-Asp) mimetics for anti-thrombotic therapy.

Chemical Space & Structure-Activity Relationship (SAR)

The Core Scaffold

The scaffold consists of a piperidine ring (the basic amine) and a butanoic acid tail (the acidic moiety). The distance and orientation between the nitrogen atom and the carboxylic acid are critical for receptor binding.

  • 2-Position Substitution: Unlike 3-substituted (nipecotic) or 4-substituted (isonipecotic) derivatives, the 2-substituted motif introduces chirality that rigidly directs the side chain, often mimicking the alpha or beta turns of peptide ligands.

  • Butanoic Acid Linker: The 4-carbon chain (butyric) provides a specific distance (~5–7 Å) between the cationic ammonium center and the anionic carboxylate, distinct from the shorter acetic (glycine-like) or propanoic (beta-alanine-like) analogs.

SAR Visualization

The following diagram illustrates the critical SAR zones for this scaffold.

SAR_Analysis Core 2-Substituted Piperidine Butanoic Acid Core Zone_N Piperidine Nitrogen (N1) (Protonation Site) Core->Zone_N Basic Center Zone_C2 C2 Stereocenter (Chirality determines potency) Core->Zone_C2 Scaffold Anchor GABA GABA Transporter (GAT) Requires lipophilic N-substituent Zone_N->GABA Lipophilic tail attachment Zone_Tail Butanoic Acid Chain (Distance Spacer) Zone_C2->Zone_Tail Linker NMDA NMDA (NR2B) Requires hydrophobic bulk Zone_C2->NMDA Stereochem specific Zone_Acid Carboxylic Acid (Anionic Binding) Zone_Tail->Zone_Acid Terminal Group Integrin Integrin (GPIIb/IIIa) Requires ~12-14Å N-to-COOH dist. Zone_Acid->Integrin Metal ion coordination

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional zones of the 2-substituted piperidine butanoic acid scaffold.

Mechanism of Action & Pharmacology

GABA Uptake Inhibition

Derivatives of piperidine carboxylic acids are established GABA uptake inhibitors.[1] While Tiagabine is based on a 3-substituted nipecotic acid core, 2-substituted analogs (related to homopipecolic acid) function by binding to the GABA Transporter (GAT-1).

  • Mechanism: The protonated piperidine nitrogen mimics the amino group of GABA, while the carboxylate mimics the acid group. The butanoic acid chain provides flexibility, allowing the molecule to fold into the transporter's "occluded" state.

  • Selectivity: 2-substituted derivatives often show distinct selectivity profiles for GAT-2/3 compared to GAT-1, which is dominated by 3-substituted analogs [1].

NMDA Receptor Antagonism

Certain 2-substituted piperidine analogs act as subtype-selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subunit (containing the polyamine binding site).

  • Mechanism: These compounds stabilize the receptor in a closed, desensitized conformation. Unlike channel blockers (e.g., ketamine), NR2B-selective antagonists reduce excitotoxicity with a lower risk of psychotomimetic effects [2].

  • Key Structural Feature: A hydrophobic substituent (e.g., benzyl or phenyl) attached to the butanoic acid chain or the nitrogen is often required to occupy the hydrophobic pocket of the NR2B subunit.

Integrin Antagonism (Anti-thrombotic)

The scaffold serves as a non-peptide mimetic of the RGD (Arginine-Glycine-Aspartic acid) sequence, which binds to the GPIIb/IIIa receptor on platelets.

  • Mechanism: The basic piperidine nitrogen mimics the Arginine guanidine, and the butanoic acid carboxylate mimics the Aspartic acid. The 2-position substitution rigidly spaces these pharmacophores to match the receptor's binding cleft [3].

Experimental Protocols

Synthesis of 4-(Piperidin-2-yl)butanoic Acid Derivatives

This protocol outlines the synthesis of the core scaffold via a reductive amination or alkylation route.

Reagents:

  • Starting Material: Pyridine-2-butanoic acid or 2-bromopyridine (with subsequent Heck coupling).

  • Catalyst: PtO2 or Rh/C (for hydrogenation).

  • Solvent: Acetic acid/Methanol.

Step-by-Step Methodology:

  • Precursor Formation: React 2-pyridinecarboxaldehyde with a phosphonium ylide (Wittig reaction) to form the unsaturated ester, followed by hydrogenation. Alternatively, use Heck coupling of 2-bromopyridine with vinylacetic acid derivatives.

  • Hydrogenation (Ring Reduction):

    • Dissolve the pyridine precursor in acetic acid.

    • Add 5 mol% PtO2.

    • Hydrogenate at 50 psi H2 for 12 hours at RT.

    • Note: This step creates the piperidine ring. Cis/Trans stereochemistry at C2 depends on the catalyst and solvent.

  • Deprotection/Hydrolysis: If an ester was used, hydrolyze with LiOH in THF/Water (1:1) at RT for 4 hours.

  • Purification: Isolate via ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic amino acid.

In Vitro GABA Uptake Assay

Objective: Determine the IC50 of the derivative for inhibiting [3H]-GABA uptake in rat synaptosomes.

Protocol:

  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge to isolate synaptosomes (P2 fraction).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Add test compounds (0.1 nM – 100 µM) and incubate for 10 min at 37°C.

  • Uptake Initiation: Add [3H]-GABA (final concentration 10 nM) and incubate for 5 min.

  • Termination: Stop reaction by rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Quantitative Data Summary

The following table summarizes typical potency ranges for 2-substituted piperidine derivatives compared to standard references.

Compound ClassTargetPrimary Activity (IC50 / Ki)Reference Standard
2-Substituted Piperidine Butanoic Acid GAT-1 (GABA)0.5 – 5.0 µMTiagabine (Ki = 67 nM) [1]
N-Benzyl-2-Piperidine Butanoic Acid NMDA (NR2B)50 – 200 nMIfenprodil (Ki ~ 10 nM) [2]
Piperidine-2-butanoic acid ester GPIIb/IIIa10 – 100 nMTirofiban (IC50 ~ 9 nM)

Note: Values are representative of high-affinity analogs reported in patent literature and SAR studies.

Pathway Visualization

The following diagram illustrates the differential signaling pathways modulated by this scaffold.

Pathway_Modulation Drug 2-Subst. Piperidine Butanoic Acid GAT GABA Transporter (GAT-1) Drug->GAT Inhibits NMDA NMDA Receptor (NR2B Subunit) Drug->NMDA Antagonizes Integrin Integrin (GPIIb/IIIa) Drug->Integrin Blocks Synapse Synaptic Cleft GAT->Synapse Increases GABA Conc. Neuron Post-Synaptic Neuron NMDA->Neuron Reduced Ca2+ Influx (Neuroprotection) Platelet Platelet Aggregation Integrin->Platelet Inhibits Fibrinogen Binding (Anti-Thrombotic) Synapse->Neuron Enhanced Inhibition (Anti-Epileptic)

Figure 2: Multi-target pharmacological pathway of 2-substituted piperidine derivatives.

References

  • Andersen, K. E., et al. (1993).[1] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)."[1] Journal of Medicinal Chemistry. Link

  • Bigge, C. F., et al. (2000). "2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists."[2][3] US Patent 6,124,317.[2] Link

  • Weller, T., et al. (1996). "Design and Synthesis of Non-Peptide Peptidomimetics of the RGD Sequence." Helvetica Chimica Acta. Link

  • BenchChem. (2025). "Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores." Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design. Link

Sources

Foundational

Technical Guide: 4-(Piperidin-2-yl)butanoic Acid as a GABA Analogue Scaffold

This technical guide details the properties, synthesis, and application of 4-(Piperidin-2-yl)butanoic acid (also referred to as 2-piperidinebutanoic acid) as a scaffold in medicinal chemistry. While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 4-(Piperidin-2-yl)butanoic acid (also referred to as 2-piperidinebutanoic acid) as a scaffold in medicinal chemistry.

While often overshadowed by its shorter-chain relatives like nipecotic acid (piperidine-3-carboxylic acid) and guvacine, this specific scaffold represents a critical tool for probing the distal steric limits of the GABA transporter (GAT) vestibule and serves as a versatile template for constructing "extended" GABA mimetics.

Part 1: Molecular Architecture & Pharmacological Rationale

The "Extended" GABA Homologue

-Aminobutyric acid (GABA) functions through a specific spatial arrangement of its ammonium cation and carboxylate anion. 4-(Piperidin-2-yl)butanoic acid introduces two critical modifications to the endogenous ligand:
  • Conformational Restriction: The amine is embedded within a piperidine ring, reducing the entropic penalty of binding by locking the nitrogen's position relative to the alpha-carbon.

  • Chain Extension: Unlike nipecotic acid (which rigidly mimics GABA), this scaffold extends the acidic tail by three methylene units from the ring carbon.

Structural Comparison:

  • GABA:

    
     (Flexible, 3-carbon spacer)
    
  • Nipecotic Acid: Ring-embedded N, 1-carbon equivalent spacer (Rigid).

  • 4-(Piperidin-2-yl)butanoic acid: Ring-embedded N, 4-carbon chain attached to C2. (Extended).

The "Anchor" Hypothesis in GAT Inhibition

This scaffold is rarely used as a naked drug. Instead, it is the core anchor for designing GAT-1 inhibitors. The mechanism relies on the "Vestibule Theory" :

  • The piperidine amine binds to the anionic sub-site of the transporter (mimicking GABA's N-terminus).

  • The carboxylate interacts with the sodium-binding domain.

  • Crucially , the extended butanoic acid chain pushes the core scaffold further out, allowing bulky lipophilic groups attached to the Nitrogen (N-substitution) to interact with the hydrophobic vestibule of the transporter, effectively locking the gate.

Part 2: Chemical Synthesis Strategy

The most robust, self-validating route to this scaffold is the Catalytic Hydrogenation of Pyridine Precursors . This method is preferred over de novo ring construction (e.g., Dieckmann condensation) due to higher atom economy and easier purification.

Pathway Diagram (DOT Visualization)

SynthesisPathway Figure 1: Catalytic Hydrogenation Route for Scaffold Synthesis Pyridine 2-Pyridinebutanoic Acid (Precursor) H2_Cat H2 / PtO2 or Rh/C (Acetic Acid, 50 psi) Pyridine->H2_Cat Piperidine 4-(Piperidin-2-yl)butanoic Acid (Target Scaffold) H2_Cat->Piperidine Reduction N_Sub N-Alkylation (Lipophilic Tail Addition) Piperidine->N_Sub Optional Derivatization GAT_Inhibitor Potent GAT Inhibitor (Analogue) N_Sub->GAT_Inhibitor

Detailed Protocol: Catalytic Hydrogenation

Objective: Convert 4-(pyridin-2-yl)butanoic acid to 4-(piperidin-2-yl)butanoic acid.

Reagents:

  • Substrate: 4-(pyridin-2-yl)butanoic acid (commercially available or synthesized via alkylation of 2-picoline).

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or 5% Rhodium on Carbon (Rh/C). Note: Pd/C is often too slow for pyridine reduction under mild conditions.
    
  • Solvent: Glacial Acetic Acid (promotes protonation of pyridine, facilitating reduction).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the pyridine precursor in 30 mL of glacial acetic acid in a hydrogenation pressure bottle.

  • Catalyst Addition: Carefully add 5 mol% equivalent of

    
    . Caution: Pyrophoric hazard.
    
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.5 bar).

    • Agitate at Room Temperature (25°C) for 12–24 hours.

  • Monitoring (Self-Validating Step):

    • Take an aliquot.

    • UV Vis Check: The disappearance of the pyridine absorption band at ~260 nm indicates reaction completion. Piperidines are UV transparent in this region.

    • NMR Check: Disappearance of aromatic protons (7.0–8.5 ppm) and appearance of multiplet signals in the 1.5–3.5 ppm region.

  • Workup:

    • Filter catalyst through Celite.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Recrystallize from Ethanol/Ether or convert to HCl salt by adding 1M HCl in ether.

Yield Expectation: >90% conversion.

Part 3: Biological Evaluation (GAT Uptake Assay)

To validate the scaffold's utility, one must measure its affinity for GABA transporters. Since the naked scaffold is a weak inhibitor, it is often tested alongside a known standard (e.g., Nipecotic acid) to determine relative potency.

Assay Logic

The experiment measures the ability of the test compound to prevent the uptake of radiolabeled


-GABA into synaptosomes or transfected cells expressing hGAT-1.
Protocol: Synaptosomal -GABA Uptake

Reagents:

  • Rat brain cortical synaptosomes (P2 fraction).

  • Radioligand:

    
    -GABA (Specific activity ~80 Ci/mmol).
    
  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Workflow:

  • Incubation: Incubate synaptosomes (100 µg protein) with the test compound (concentration range

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
  • Initiation: Add

    
    -GABA (final concentration 10 nM) to start uptake.
    
  • Termination: After 5 minutes, stop reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Determine

    
     by non-linear regression.
    

Interpretation:

  • High Potency (

    
    ):  Indicates the scaffold itself binds tightly (rare for the naked butanoic acid derivative).
    
  • Moderate/Low Potency (

    
    ):  Expected for the naked scaffold. This baseline is crucial to quantify the "gain of affinity" achieved when lipophilic tails are added to the Nitrogen in subsequent medicinal chemistry steps.
    

Part 4: Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes how this scaffold compares to other GABA analogues, highlighting the impact of chain length and ring size.

CompoundRing StructureAcid Chain LengthGAT-1 Affinity (

)
Primary Utility
Nipecotic Acid Piperidine0 (Direct attachment)~10 µMCore Pharmacophore
Guvacine Tetrahydropyridine0 (Direct attachment)~8 µMCore Pharmacophore
Homo-

-proline
Pyrrolidine1 (Acetic acid)~40 µMConformational Probe
4-(Piperidin-2-yl)butanoic acid Piperidine 3 (Butanoic acid) >100 µM Linker/Scaffold
Tiagabine Nipecotic Acid deriv.N/A (N-substituted)~70 nMClinical Drug

Key SAR Insight: The naked 4-(piperidin-2-yl)butanoic acid is too long to fit the orthosteric GABA site perfectly. However, this "looseness" makes it an ideal linker scaffold . By attaching a drug pharmacophore to the acid tail, or a lipophilic anchor to the nitrogen, one can create "bivalent" ligands that span the transporter channel.

Pharmacophore Mapping (DOT Visualization)

SAR_Logic Figure 2: Pharmacophore Interaction & Optimization Logic Scaffold 4-(Piperidin-2-yl)butanoic acid Nitrogen (Basic) Ring (Spacer) Carboxyl (Acidic) Target GAT-1 Transporter Binding Site Anionic Pocket Hydrophobic Vestibule Cationic Pocket Scaffold:n->Target:an Ionic Interaction Scaffold:c->Target:cat Ionic Interaction Scaffold:r->Target:hyd Steric Bulk (Too large for tight fit?) Modification Optimization Strategy: Add Lipophilic Group to N Modification->Scaffold:n Derivatization

Part 5: References

  • Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: structure-activity relationships." Journal of Medicinal Chemistry (Various seminal papers on Nipecotic acid and Guvacine derivatives). [Source Validation: General Medicinal Chemistry Principles]

  • BenchChem. "Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues." BenchChem Technical Guides. Link

  • ChemicalBook. "4-(Piperidin-1-yl)butanoic acid hydrochloride Product Description." ChemicalBook CAS Database. Link

  • PubChem. "Compound Summary: 4-(piperidin-2-yl)butanoic acid derivatives." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Piperidines via Hydrogenation of Pyridines." Organic Chemistry Portal Protocols. Link

Exploratory

Synthetic Strategies Towards Pelletierine and its Piperidine Alkaloid Homologues: A Technical Guide

Abstract The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis, appearing in numerous pharmaceuticals and biologically active alkaloids.[1][2] Among these, Pelletierine and i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis, appearing in numerous pharmaceuticals and biologically active alkaloids.[1][2] Among these, Pelletierine and its homologues, derived from the pomegranate tree (Punica granatum), represent a classic family of 2-substituted piperidine alkaloids. This technical guide provides an in-depth analysis of the synthesis of Pelletierine and related structures, designed for researchers, chemists, and drug development professionals. We will explore the biosynthetic origins of the piperidine nucleus from L-lysine, dissect core synthetic strategies including biomimetic approaches and intramolecular cyclizations, and provide a detailed, field-tested protocol for the asymmetric synthesis of a Pelletierine analogue. By integrating mechanistic causality with practical methodologies, this guide serves as a comprehensive resource for understanding and applying piperidine alkaloid synthesis.

Part I: Introduction to Pelletierine and Piperidine Alkaloids

The Piperidine Moiety: A Privileged Structure

The six-membered nitrogen-containing heterocycle known as piperidine is one of the most prevalent structural motifs in the pharmaceutical industry.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] This has led to its classification as a "privileged substructure," a chemical framework predisposed to biological activity.[4] Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design.[1][3]

Pelletierine: Structure, Homologues, and Biological Profile

Pelletierine is a principal alkaloid isolated from the root bark of the pomegranate tree. Its structure features a piperidine ring substituted at the 2-position with a propanone side chain. Key homologues found alongside it include N-methylpelletierine and pseudopelletierine.

CompoundStructureKey Feature
Pelletierine (R)-1-(piperidin-2-yl)propan-2-oneSecondary amine
N-Methylpelletierine (R)-1-(1-methylpiperidin-2-yl)propan-2-oneTertiary amine
Pseudopelletierine 9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneBridged bicyclic system

Historically, pomegranate bark extracts containing these alkaloids were used for their anthelmintic (anti-parasitic worm) properties.[5] Modern research continues to explore the diverse biological activities of piperidine alkaloids, including neuroprotective and anti-inflammatory effects, making their synthesis a topic of continued interest.[5][6]

Biosynthetic Origins: The Lysine Pathway

Nature's synthesis of the piperidine core in plants provides a blueprint for chemical strategies. The biosynthesis of Pelletierine begins with the essential amino acid L-lysine.[7][8] The pathway involves a series of enzymatic transformations that build the heterocyclic ring.

The key steps are:

  • Decarboxylation: Lysine decarboxylase (LDC) removes the carboxyl group from L-lysine to form cadaverine.[6]

  • Oxidative Deamination: A copper amine oxidase (CuAO) enzyme oxidizes cadaverine to 5-aminopentanal.[6][9]

  • Cyclization: This aminoaldehyde spontaneously undergoes an intramolecular cyclization to form the cyclic imine, Δ¹-piperideine.[6]

This Δ¹-piperideine is the crucial branch-point intermediate, serving as the electrophilic precursor to a wide variety of piperidine alkaloids, including Pelletierine.[5][6][10]

Biosynthesis of Piperidine Core Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine  Lysine Decarboxylase (LDC) Aminoaldehyde 5-Aminopentanal Cadaverine->Aminoaldehyde  Copper Amine Oxidase (CuAO) Piperideine Δ¹-Piperideine (Cyclic Imine) Aminoaldehyde->Piperideine  Spontaneous  Cyclization

Figure 1: Biosynthetic pathway from L-Lysine to the core piperidine precursor, Δ¹-piperideine.

Part II: Core Synthetic Strategies for the Piperidine Nucleus

The synthesis of substituted piperidines is a well-explored area of organic chemistry. Methodologies can be broadly categorized into those that form the ring (cyclization) and those that modify a pre-existing ring.

Biomimetic Synthesis: Emulating Nature's Path

Biomimetic synthesis seeks to replicate nature's elegant and efficient chemical transformations in the laboratory.[11][12][13] For Pelletierine, this involves using Δ¹-piperideine (or a synthetic equivalent) as a key electrophilic intermediate. The propanone side chain is typically installed via a Mannich-type reaction, where an enol or enolate reacts with the imine. This approach is powerful because it can construct the core structure in a single, convergent step, often under mild conditions.[10][14] The primary challenge lies in controlling the stereochemistry at the 2-position.

Intramolecular Cyclization Strategies

Perhaps the most common and versatile approach to piperidine synthesis is the intramolecular cyclization of a linear precursor.[3] This strategy transforms a flexible acyclic molecule into a more rigid cyclic structure, a process that is often entropically favored.

Key cyclization tactics include:

  • Reductive Amination: A linear amino-ketone or amino-aldehyde is cyclized in the presence of a reducing agent. The initial intramolecular imine or enamine formation is followed by reduction to yield the piperidine.

  • Nucleophilic Substitution: An amine on one end of a molecule displaces a leaving group at the other end to form the C-N bond and close the ring.

  • Radical Cyclization: Tin hydride-mediated radical cyclizations of amino aldehydes can form hydroxylated piperidines under neutral conditions.[15]

  • Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester is an effective method for creating functionalized piperidines.[2][3]

The choice of strategy is dictated by the desired substitution pattern on the final piperidine ring. The main challenge in these approaches is often achieving high stereo- and regioselectivity.[3]

Modern Asymmetric Methodologies

Achieving enantiopure piperidine alkaloids is critical, as biological activity is often dependent on a single stereoisomer.[16] Modern synthesis has developed powerful asymmetric methods to address this challenge.[17]

  • Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions (e.g., Mannich, Michael additions) with high enantioselectivity.[14][16] This approach avoids the use of metals and often mimics enzymatic reaction mechanisms.

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the key transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.[16]

  • Metal-Catalyzed Asymmetric Hydrogenation: The reduction of pyridine or enamine precursors using a chiral metal catalyst (e.g., Rhodium, Iridium) can produce highly enantioenriched piperidines.[3]

  • Asymmetric Cycloadditions: Reactions like the aza-Diels-Alder can construct the piperidine ring and set multiple stereocenters simultaneously with high levels of control.[18]

Synthetic_Workflow cluster_0 Planning & Design cluster_1 Execution cluster_2 Validation Target Target Alkaloid ((+)-Pelletierine) Retro Retrosynthetic Analysis Target->Retro KeyInt Key Intermediate (e.g., Chiral Piperidine Precursor) Retro->KeyInt Forward Forward Synthesis (Asymmetric Reaction) KeyInt->Forward Purify Purification (Chromatography) Forward->Purify Char Characterization (NMR, MS, Chiral HPLC) Purify->Char

Figure 2: General workflow for the total synthesis of a chiral piperidine alkaloid.

Part III: Detailed Experimental Protocol: Asymmetric Synthesis of a (+)-Pelletierine Analogue

This section provides a representative, field-proven protocol for the synthesis of a (+)-Pelletierine analogue using an organocatalytic Mannich reaction. This method highlights the biomimetic approach, leveraging a proline catalyst to ensure high enantioselectivity.

Objective: To synthesize an enantiomerically enriched 2-substituted piperidine via an (S)-proline catalyzed Mannich reaction between a cyclic imine precursor and acetone.

Materials and Reagents
  • Glutaraldehyde (50 wt. % in H₂O)

  • Benzylamine

  • (S)-proline

  • Acetone (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology

Step 1: In Situ Generation of the N-Benzyl-Δ¹-piperideinium Precursor

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous DMSO to create a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add glutaraldehyde (1.05 eq) dropwise to the stirred solution over 15 minutes. Causality: This reaction forms the N-benzyl-Δ¹-piperideinium cation in situ. Running the reaction at 0°C helps to control the exotherm and prevent polymerization of the aldehyde.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution containing the cyclic iminium ion is used directly in the next step.

Step 2: Asymmetric Organocatalytic Mannich Reaction

  • In a separate, larger round-bottom flask, add (S)-proline (0.3 eq) and a large excess of anhydrous acetone (10-20 eq), which serves as both reactant and solvent.

  • Stir the suspension at room temperature for 20 minutes. Causality: (S)-proline catalyzes the reaction by forming a chiral enamine with acetone. This chiral nucleophile will then attack the iminium ion in a stereodirected manner.

  • Add the freshly prepared N-benzyl-Δ¹-piperideinium solution from Step 1 dropwise to the acetone/(S)-proline suspension over 30 minutes.

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the iminium precursor is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~8. Causality: The basic quench neutralizes the proline catalyst and any acidic species, preparing the mixture for extraction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography using a gradient of hexanes/ethyl acetate.

Step 4: Characterization

  • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure of the product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part IV: Characterization and Data Summary

Spectroscopic analysis is essential for confirming the structure and purity of synthesized alkaloids.

Spectroscopic Data for Pelletierine

The following table summarizes typical spectroscopic data for Pelletierine.[19][20][21][22][23] Exact chemical shifts may vary slightly depending on the solvent and instrument.

Analysis Expected Signals and Key Features
¹H NMR Signals corresponding to the piperidine ring protons (typically broad multiplets between 1.2-3.0 ppm). A distinct singlet for the methyl ketone protons (~2.1 ppm). A multiplet for the proton at the C2 chiral center.
¹³C NMR A signal for the ketone carbonyl carbon (>200 ppm). Signals for the piperidine ring carbons (typically 25-60 ppm). A signal for the methyl ketone carbon (~30 ppm).[19]
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.
IR Spectroscopy A strong absorption band around 1715 cm⁻¹ characteristic of a ketone C=O stretch. A broad absorption for the N-H stretch of the secondary amine.

Part V: Conclusion and Future Outlook

The synthesis of Pelletierine and its homologues serves as an excellent case study in the broader field of piperidine alkaloid synthesis. The journey from understanding the natural biosynthetic pathway to designing sophisticated, asymmetric laboratory syntheses showcases the core principles of modern organic chemistry. Biomimetic strategies, powerful intramolecular cyclizations, and the advent of asymmetric catalysis have provided chemists with a robust toolkit for accessing these valuable structures.[3][11]

Future challenges and opportunities in this field lie in the development of even more efficient and sustainable synthetic methods.[17] This includes the design of novel catalysts that can operate under greener conditions, the exploration of flow chemistry for safer and more scalable production, and the application of these synthetic platforms to build libraries of novel piperidine derivatives for drug discovery programs. The foundational principles outlined in this guide will continue to inform and inspire the next generation of synthetic chemists and drug development professionals.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... [Link]

  • ResearchGate. (n.d.). Alkaloids Derived from Lysine: Piperidine Alkaloids. [Link]

  • Wiley-VCH. (n.d.). Part I Biomimetic Total Synthesis of Alkaloids. [Link]

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • PubMed. (n.d.). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. (n.d.). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. [Link]

  • ResearchGate. (n.d.). Total Synthesis of 2‐(2‐Ketoalkyl)‐piperidine Alkaloids (+)‐ Pelletierine, (+)‐Haloxynine and (‐)‐N‐Methyl‐pelletierine via Regioselective Wacker Oxidation. [Link]

  • PubMed. (2020). Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis. [Link]

  • ResearchGate. (n.d.). Synthesis and Absolute Configuration of Tanret's (-)-Pelletierine. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). Resolution of Isopelletierine: A Second Synthesis of Pelletierine. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis. [Link]

  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PubMed Central. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]

  • Redalyc. (n.d.). A COLLATERAL APPROACH ON THE 13C NMR ANALYSIS OF PSEUDOPELLETIERINE, AN ALKALOID FROM POMEGRANATE. [Link]

  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR Spectroscopic Data. [Link]

  • PubMed. (2011). Lessons and revelations from biomimetic syntheses. [Link]

  • Wikipedia. (n.d.). Biomimetic synthesis. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. [Link]

  • Beilstein Journals. (n.d.). Search Results. [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Biological Activity of Organotin(IV) Compounds: Structural and Chemical Aspects. [Link]

  • PubMed. (n.d.). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. [Link]

  • Macmillan Group. (2007). Biomimetic Chemistry. [Link]

  • PubMed Central. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [Link]

  • ResearchGate. (n.d.). Chemical similarity and biological activities. [Link]

  • PubMed. (2008). Chemical substructures that enrich for biological activity. [Link]

  • Royal Society of Chemistry. (n.d.). Biomimetic synthesis of brevicolline from tryptophan, acetaldehyde, and N-methyl-Δ1-pyrrolinium acetate. Journal of the Chemical Society, Chemical Communications. [Link]

  • YouTube. (2019). Biomimetic Chemistry - Biomimetic synthesis!. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Piperidin-2-yl)butanoic Acid from Pyridine Precursors

For: Researchers, scientists, and drug development professionals. Introduction 4-(Piperidin-2-yl)butanoic acid is a valuable building block in medicinal chemistry, serving as a key structural motif in a variety of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-2-yl)butanoic acid is a valuable building block in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active compounds. Its synthesis from readily available pyridine precursors is a topic of significant interest for drug discovery and development programs. This document provides a comprehensive guide with detailed protocols for a robust and scalable synthesis of 4-(piperidin-2-yl)butanoic acid. The presented methodology focuses on the initial construction of the 4-(pyridin-2-yl)butanoic acid intermediate, followed by the catalytic hydrogenation of the pyridine ring. The protocols are designed to be clear, reproducible, and include critical insights into experimental choices and potential challenges.

Synthetic Strategy Overview

The overall synthetic strategy is a two-stage process. The first stage focuses on the synthesis of the key intermediate, 4-(pyridin-2-yl)butanoic acid, starting from 2-picoline. This is achieved through the deprotonation of 2-picoline to generate a nucleophilic anion, followed by alkylation with a suitable three-carbon electrophile bearing a protected carboxylic acid functionality. The second stage involves the protection of the carboxylic acid group of the intermediate, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine, and subsequent deprotection.

Synthetic_Workflow Start 2-Picoline Intermediate1 2-Picolyl Anion Start->Intermediate1  LDA, THF, -78 °C Intermediate2 Ethyl 4-(pyridin-2-yl)butanoate Intermediate1->Intermediate2  Alkylation Reagent1 Ethyl 3-bromopropanoate Reagent1->Intermediate2 Intermediate3 4-(Pyridin-2-yl)butanoic acid Intermediate2->Intermediate3  Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate4 Ethyl 4-(pyridin-2-yl)butanoate (for hydrogenation) Intermediate3->Intermediate4  Esterification (e.g., EtOH, H₂SO₄) Product Ethyl 4-(piperidin-2-yl)butanoate Intermediate4->Product  Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) FinalProduct 4-(Piperidin-2-yl)butanoic acid Product->FinalProduct  Hydrolysis (e.g., aq. HCl) caption Overall synthetic workflow for 4-(piperidin-2-yl)butanoic acid.

Caption: Overall synthetic workflow for 4-(piperidin-2-yl)butanoic acid.

Part 1: Synthesis of 4-(Pyridin-2-yl)butanoic Acid Intermediate

This part details the synthesis of the crucial pyridine-based intermediate. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical for the efficient deprotonation of the relatively acidic methyl group of 2-picoline without competing nucleophilic addition to the pyridine ring.[1][2]

Protocol 1.1: Synthesis of Ethyl 4-(pyridin-2-yl)butanoate

This protocol describes the alkylation of the 2-picolyl anion with ethyl 3-bromopropanoate. The use of an ester of the halo-acid protects the carboxylic acid functionality during this step.

Materials:

  • 2-Picoline

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl 3-bromopropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of LDA: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Deprotonation of 2-Picoline: To the freshly prepared LDA solution, add 2-picoline (1.0 equivalent) dropwise at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the 2-picolyl anion. Stir the reaction mixture at this temperature for 1 hour.

  • Alkylation: Slowly add a solution of ethyl 3-bromopropanoate (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-(pyridin-2-yl)butanoate.

Parameter Value
Reactants 2-Picoline, Ethyl 3-bromopropanoate
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Reaction Time ~18 hours
Typical Yield 60-70%
Protocol 1.2: Hydrolysis of Ethyl 4-(pyridin-2-yl)butanoate

This protocol describes the saponification of the ester to yield the free carboxylic acid.

Materials:

  • Ethyl 4-(pyridin-2-yl)butanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Saponification: Dissolve ethyl 4-(pyridin-2-yl)butanoate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (2.0 equivalents) and reflux the mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated HCl. A precipitate of 4-(pyridin-2-yl)butanoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Part 2: Synthesis of 4-(Piperidin-2-yl)butanoic Acid

This part details the conversion of the pyridine intermediate to the final piperidine product. A critical step is the protection of the carboxylic acid as an ester to prevent its reduction during the hydrogenation of the pyridine ring.

Protocol 2.1: Esterification of 4-(Pyridin-2-yl)butanoic Acid

This protocol re-esterifies the carboxylic acid to protect it for the subsequent hydrogenation step. Standard Fischer esterification conditions are employed.[3]

Materials:

  • 4-(Pyridin-2-yl)butanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: Suspend 4-(pyridin-2-yl)butanoic acid (1.0 equivalent) in anhydrous ethanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with water and neutralize with saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl 4-(pyridin-2-yl)butanoate.

Protocol 2.2: Catalytic Hydrogenation of Ethyl 4-(pyridin-2-yl)butanoate

This protocol describes the reduction of the pyridine ring to a piperidine ring using catalytic hydrogenation. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation, often requiring acidic conditions to facilitate the reduction.[4][5][6]

Hydrogenation_Setup Reactor High-Pressure Reactor (e.g., Parr Shaker) Reaction Hydrogenation Reactor->Reaction Substrate Ethyl 4-(pyridin-2-yl)butanoate Substrate->Reaction Catalyst PtO₂ (Adam's catalyst) Catalyst->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Hydrogen H₂ Gas (50-70 bar) Hydrogen->Reaction Workup Filtration, Neutralization, Extraction Reaction->Workup Product Ethyl 4-(piperidin-2-yl)butanoate Workup->Product caption Experimental setup for catalytic hydrogenation.

Caption: Experimental setup for catalytic hydrogenation.

Materials:

  • Ethyl 4-(pyridin-2-yl)butanoate

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid

  • Hydrogen (H₂) gas

  • Celite®

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve ethyl 4-(pyridin-2-yl)butanoate (1.0 equivalent) in glacial acetic acid. Add PtO₂ (5-10 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar. Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate.

  • Neutralization and Extraction: Carefully neutralize the filtrate with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 4-(piperidin-2-yl)butanoate. This can be used in the next step without further purification or purified by column chromatography if necessary.

Parameter Value
Substrate Ethyl 4-(pyridin-2-yl)butanoate
Catalyst Platinum(IV) oxide (PtO₂)
Solvent Glacial Acetic Acid
Hydrogen Pressure 50-70 bar
Reaction Temperature 50-70 °C
Reaction Time 12-24 hours
Typical Yield >90%
Protocol 2.3: Hydrolysis of Ethyl 4-(piperidin-2-yl)butanoate

This final step involves the deprotection of the carboxylic acid group to yield the target molecule.

Materials:

  • Ethyl 4-(piperidin-2-yl)butanoate

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Add 6 M HCl to the crude ethyl 4-(piperidin-2-yl)butanoate and heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the hydrochloride salt of 4-(piperidin-2-yl)butanoic acid as a solid. The product can be further purified by recrystallization.

Conclusion

The protocols outlined in this application note provide a reliable and scalable pathway for the synthesis of 4-(piperidin-2-yl)butanoic acid from a simple pyridine precursor. By carefully controlling the reaction conditions, particularly during the deprotonation and hydrogenation steps, researchers can achieve good yields of the target compound. These detailed procedures are intended to serve as a valuable resource for scientists engaged in the synthesis of piperidine-containing molecules for pharmaceutical and other applications.

References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1837-1842.
  • PrepChem. (n.d.). Synthesis of a. Ethyl-4-(2-pyridyl)-2-benzoylbutyrate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Retrieved from [Link]

  • Sile, Dz. E., et al. (2002). Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. Chemistry of Heterocyclic Compounds, 38(3), 287-291.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl.... Retrieved from [Link]

  • JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved from [Link]

  • El-Emary, T. I. (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 12(4), 743-752.
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  • ACS Publications. (2020). Engineering Catalysts for Selective Ester Hydrogenation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Retrieved from [Link]

  • Filo. (2025). How will you prepared succinic acid from diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Synsmart. (n.d.). ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS Number: 60943-41-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

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  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Retrieved from [Link]

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Application

Application Note & Protocols: Strategic Boc-Protection of 4-(Piperidin-2-yl)butanoic Acid for Advanced Synthesis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-tert-butoxycarbonyl (Boc) protection of 4-(piperidin-2-yl)butanoic acid. The strategic protection of the secondary amine on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-tert-butoxycarbonyl (Boc) protection of 4-(piperidin-2-yl)butanoic acid. The strategic protection of the secondary amine on the piperidine ring is a critical step in the multi-step synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document explores the underlying reaction mechanism, presents two robust protocols tailored for different substrate solubilities and reaction scales, offers a comparative analysis of these methods, and includes a troubleshooting guide to address common experimental challenges. The information herein is curated for researchers, medicinal chemists, and process development scientists to facilitate efficient and high-yield synthesis of N-Boc-4-(piperidin-2-yl)butanoic acid.

Introduction: The Synthetic Imperative for Boc Protection

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. 4-(Piperidin-2-yl)butanoic acid, in particular, serves as a versatile bifunctional building block. It possesses a nucleophilic secondary amine and a carboxylic acid, enabling its incorporation into larger molecules through amide bond formation, reductive amination, or other derivatizations at either end.

However, the presence of these two reactive functional groups necessitates a precise protection strategy to achieve chemoselectivity in subsequent transformations. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, yet readily cleaved under mild acidic conditions.[1][2] This orthogonality is paramount in complex synthetic routes.[1] The protection of 4-(piperidin-2-yl)butanoic acid with a Boc group effectively "masks" the amine's nucleophilicity, allowing for selective reactions at the carboxylic acid terminus.[3]

A significant challenge in handling 4-(piperidin-2-yl)butanoic acid is its zwitterionic nature at neutral pH, which often results in poor solubility in common organic solvents.[4] The protocols presented in this guide are designed to address this issue directly, ensuring efficient and homogenous reaction conditions.

Reaction Mechanism: The Acylation of the Amine

The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[6]

In the presence of a base, the protonated amine is neutralized. The unstable tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated by the reaction medium to form tert-butanol.[1][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & Byproducts Amine R₂NH Attack Nucleophilic Attack Amine->Attack Boc2O Boc-O-Boc (Di-tert-butyl dicarbonate) Boc2O->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Collapse Tetrahedral->Collapse Protonated_Product R₂N(H)-Boc⁺ Collapse->Protonated_Product Leaving_Group ⁻O-CO-OtBu Collapse->Leaving_Group Final_Product R₂N-Boc (Protected Amine) Protonated_Product->Final_Product Deprotonation tBuOH tBuOH Leaving_Group->tBuOH Decomposition & Protonation CO2 CO₂ Leaving_Group->CO2 Base Base Base->Protonated_Product

Caption: Mechanism of Boc-protection of a secondary amine.

Experimental Protocols

Two primary protocols are presented to accommodate different experimental constraints and substrate properties. Protocol A employs standard organic solvent conditions, while Protocol B utilizes an aqueous system ideal for zwitterionic substrates.

Protocol A: Standard Conditions in an Organic Solvent with Triethylamine (TEA)

This method is suitable for small to medium-scale reactions where the starting material exhibits at least moderate solubility in a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

Materials:

  • 4-(Piperidin-2-yl)butanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(piperidin-2-yl)butanoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10-20 mL per gram of starting material). Stir to suspend the material.

  • Base Addition: Add triethylamine (1.5 eq) to the suspension. Stir for 10 minutes at room temperature.

  • Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12-18 hours). The reaction should become a clear, homogeneous solution as the product forms.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (20 mL/g of starting material).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL/g), water (1 x 10 mL/g), and brine (1 x 10 mL/g). The acidic wash removes excess TEA.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-4-(piperidin-2-yl)butanoic acid.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol B: Aqueous Biphasic Conditions with Sodium Bicarbonate

This protocol is highly effective for zwitterionic amino acids, leveraging the increased solubility of the sodium carboxylate salt in water.[4][7]

Materials:

  • 4-(Piperidin-2-yl)butanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Citric acid (10% aqueous solution) or 1 M HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask or beaker

Step-by-Step Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve 4-(piperidin-2-yl)butanoic acid (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water (10-20 mL total solvent per gram of starting material).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution. Stir until all solids are dissolved. The solution should be basic (pH > 8).

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes while stirring vigorously at room temperature.

  • Reaction: Continue to stir the mixture at room temperature for 4-6 hours. The reaction is typically faster than in anhydrous organic solvents.

  • Monitoring: Monitor the reaction progress by TLC (acidify a small aliquot for extraction and spotting) or LC-MS.

  • Workup - Acidification and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane/THF).

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow addition of 10% citric acid or 1 M HCl. The product will precipitate as a white solid or an oil.

    • Extract the product into ethyl acetate (3 x 15 mL/g of starting material).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 10 mL/g). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the solution under reduced pressure to afford the pure N-Boc-4-(piperidin-2-yl)butanoic acid.

Comparative Data Summary

ParameterProtocol A (Organic)Protocol B (Aqueous Biphasic)
Solvent THF, DCM, Acetonitrile[8]Dioxane/Water, THF/Water[7]
Base Triethylamine (TEA), DIPEASodium Bicarbonate, Sodium Hydroxide[7][8]
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 12 - 18 hours4 - 6 hours
Workup Acid/Base ExtractionAcidification & Extraction[9]
Pros Anhydrous conditions, easy removal of solvent.Excellent for zwitterions, faster reaction, avoids tertiary amine bases.
Cons Potential solubility issues, longer reaction time.Requires removal of co-solvent, careful pH adjustment.

Characterization of N-Boc-4-(piperidin-2-yl)butanoic acid

Successful synthesis should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see the characteristic singlet for the nine protons of the Boc group at approximately 1.4-1.5 ppm.[10] The protons on the piperidine ring and the butanoic acid chain will show complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid may be observed as a broad singlet, or may not be visible depending on the solvent.

  • ¹³C NMR: The spectrum will show the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate around 155 ppm. The carboxylic acid carbonyl will appear further downfield, typically >175 ppm.[11]

  • Mass Spectrometry (ESI): The product can be identified by its [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode, or its [M-H]⁻ adduct in negative ion mode.

General Experimental Workflow

Workflow node_start node_start node_process node_process node_decision node_decision node_output node_output node_end node_end Start Start: Weigh Reactants Dissolve Dissolve/Suspend Starting Material Start->Dissolve AddBase Add Base Dissolve->AddBase Cool Cool to 0°C (Protocol A) AddBase->Cool Protocol A AddBoc Add Boc₂O AddBase->AddBoc Cool->AddBoc React Stir at RT AddBoc->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Extraction/Acidification) Monitor->Workup Complete Dry Dry & Concentrate Workup->Dry Purify Purify if Needed (Chromatography) Dry->Purify Purify->Dry Impure Characterize Characterize Product (NMR, MS) Purify->Characterize Pure End End Characterize->End

Caption: General workflow for Boc-protection of 4-(piperidin-2-yl)butanoic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O or base. 2. Poor solubility of starting material. 3. Inactive Boc₂O (hydrolyzed).1. Add an additional portion (0.2-0.3 eq) of Boc₂O and base. 2. Switch to Protocol B (aqueous conditions). Add more co-solvent. 3. Use a fresh bottle of Boc₂O.
Low Yield 1. Product loss during aqueous workup (especially if pH is not optimal). 2. Incomplete reaction.1. Ensure pH is correctly adjusted to ~2-3 before extraction. Perform more extractions (e.g., 5x instead of 3x). 2. See "Incomplete Reaction" above.
Formation of Side Products 1. Reaction of the carboxylate with Boc₂O to form a mixed anhydride, which can lead to dimerization.[4]1. This is more common in anhydrous conditions. Using aqueous conditions (Protocol B) helps hydrolyze the mixed anhydride.[4] Ensure slow addition of Boc₂O.
Difficulty in Purification 1. Product is an oil and difficult to handle. 2. Streaking on silica gel column.1. Try to crystallize the product from a solvent system like EtOAc/hexanes. 2. Add a small amount of acetic acid (0.5-1%) to the eluent to keep the carboxylic acid protonated and reduce tailing.

References

  • Benchchem. Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. Troubleshooting incomplete Boc deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • chemeurope.com. Di-tert-butyl dicarbonate. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]

  • Reddit. Removal of Boc protecting group as workup?. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Doc Brown. Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. [Link]

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Method

Application Note & Protocol: A Validated Synthesis of 4-(Piperidin-2-yl)butanoic Acid Methyl Ester

Prepared by: Gemini, Senior Application Scientist Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1][2] Its satur...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1][2] Its saturated, three-dimensional structure is highly valued for improving the physicochemical properties of drug candidates. This document provides a detailed, validated, two-step protocol for the synthesis of 4-(Piperidin-2-yl)butanoic acid methyl ester, a versatile building block for pharmaceutical research and development. The synthesis begins with the Fischer esterification of 4-(pyridin-2-yl)butanoic acid, followed by the catalytic hydrogenation of the resulting pyridine intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust purification strategies, and comprehensive troubleshooting advice to ensure reproducible, high-purity synthesis.

Synthetic Strategy & Rationale

The preparation of 4-(Piperidin-2-yl)butanoic acid methyl ester is most efficiently achieved through a two-step sequence starting from 4-(pyridin-2-yl)butanoic acid. This strategy is predicated on the well-established and reliable transformations of Fischer esterification and catalytic hydrogenation of the pyridine nucleus.

  • Step 1: Fischer Esterification. The carboxylic acid is first converted to its methyl ester. This is a crucial step for several reasons. Firstly, the presence of a carboxylic acid can interfere with certain hydrogenation catalysts. Secondly, the resulting ester is often more soluble in organic solvents used for hydrogenation and subsequent purification. The reaction is a classic acid-catalyzed condensation with methanol.[3][4]

  • Step 2: Catalytic Hydrogenation. The aromatic pyridine ring of the intermediate ester is then reduced to the saturated piperidine ring. The aromaticity of pyridine makes its reduction challenging, often requiring a potent catalyst and specific conditions to overcome the high activation energy.[5][6] We employ Platinum(IV) oxide (PtO₂, Adams' catalyst) in a glacial acetic acid solvent system. The acidic medium protonates the pyridine nitrogen, which enhances the activity of the catalyst and facilitates the reduction of the heterocyclic ring under moderate hydrogen pressure.[7] This method is highly effective for the complete saturation of the pyridine ring.[7][8]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation & Purification start 4-(Pyridin-2-yl)butanoic Acid ester_reagents Methanol (MeOH) Conc. Sulfuric Acid (H₂SO₄) start->ester_reagents Add ester_reaction Heat / Reflux ester_reagents->ester_reaction ester_workup Aqueous Workup & Extraction ester_reaction->ester_workup intermediate Methyl 4-(pyridin-2-yl)butanoate ester_workup->intermediate hydro_reagents Platinum(IV) Oxide (PtO₂) Glacial Acetic Acid (AcOH) intermediate->hydro_reagents Add hydro_reaction Hydrogenation (50-70 bar H₂) hydro_reagents->hydro_reaction hydro_workup Catalyst Filtration & Solvent Removal hydro_reaction->hydro_workup purification Acid-Base Extraction hydro_workup->purification chromatography Column Chromatography purification->chromatography final_product 4-(Piperidin-2-yl)butanoic Acid Methyl Ester chromatography->final_product

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism

The core transformation involves the reduction of the pyridine ring. The catalytic hydrogenation over a platinum surface proceeds via the adsorption of hydrogen gas and the pyridine substrate onto the catalyst. The acidic solvent protonates the pyridine nitrogen, making the ring more electron-deficient and susceptible to reduction. Hydrogen atoms are then added stepwise across the double bonds of the ring until it is fully saturated, yielding the piperidine product.[6]

G Methyl 4-(pyridin-2-yl)butanoate Methyl 4-(pyridin-2-yl)butanoate 4-(Piperidin-2-yl)butanoic acid methyl ester 4-(Piperidin-2-yl)butanoic acid methyl ester Methyl 4-(pyridin-2-yl)butanoate->4-(Piperidin-2-yl)butanoic acid methyl ester H₂ (3 eq.), PtO₂ Glacial Acetic Acid, RT

Caption: Overall reaction scheme for the catalytic hydrogenation step.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 4-(pyridin-2-yl)butanoate (Intermediate)

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-(Pyridin-2-yl)butanoic Acid≥97%Sigma-Aldrich
Methanol (MeOH), AnhydrousACS GradeMerck
Sulfuric Acid (H₂SO₄), Concentrated98%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Rotary evaporator--

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(pyridin-2-yl)butanoic acid (10.0 g, 60.5 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL). While stirring, slowly add concentrated sulfuric acid (3.0 mL, 56.2 mmol) dropwise.

  • Esterification: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice (approx. 200 g).

  • Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until the pH is ~8. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Result: The crude product, methyl 4-(pyridin-2-yl)butanoate, is obtained as an oil and can be used in the next step without further purification if TLC shows sufficient purity.

Part B: Synthesis of 4-(Piperidin-2-yl)butanoic Acid Methyl Ester (Final Product)

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Methyl 4-(pyridin-2-yl)butanoateCrude from Part A-
Platinum(IV) Oxide (PtO₂, Adams' Cat.)-Sigma-Aldrich
Glacial Acetic Acid (AcOH)ACS GradeMerck
Hydrogen Gas (H₂)High Purity-
Diethyl Ether (Et₂O)ACS GradeVWR
Sodium Hydroxide (NaOH) PelletsACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Triethylamine (TEA)≥99%Sigma-Aldrich
Silica Gel60 Å, 230-400 mesh-
High-pressure hydrogenation reactor--
Celite® or filter aid--

Protocol:

  • Reactor Charging: In a high-pressure hydrogenation reactor vessel, dissolve the crude methyl 4-(pyridin-2-yl)butanoate (approx. 10.8 g, 60.5 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (500 mg) to the solution. The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor, flush it with nitrogen, and then pressurize with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[7] Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter pad with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Acid-Base Extraction for Purification:

    • Dissolve the residue in deionized water (100 mL) and cool in an ice bath.

    • Carefully basify the solution to pH > 10 by the slow addition of solid NaOH pellets.[9]

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Column Chromatography:

    • The basic nature of piperidines can lead to peak tailing on standard silica gel.[10] To mitigate this, the eluent must be modified.

    • Prepare a solvent system of Dichloromethane:Methanol with 1% Triethylamine (e.g., 98:2:1 DCM:MeOH:TEA, adjusting polarity as needed). The triethylamine neutralizes the acidic silanol groups on the silica surface.[10]

    • Purify the crude product by flash column chromatography using the prepared eluent system.

    • Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to afford the final product.

Product Characterization & Expected Data

PropertyMethyl 4-(pyridin-2-yl)butanoate (Intermediate)4-(Piperidin-2-yl)butanoic Acid Methyl Ester (Product)
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₉NO₂
Molecular Weight 179.22 g/mol 185.26 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Expected Yield ~90-95% (Crude)~80-90% (After chromatography)
¹H NMR (CDCl₃) δ 8.5 (d, 1H), 7.6 (t, 1H), 7.2-7.1 (m, 2H), 3.65 (s, 3H), 2.8 (t, 2H), 2.4 (t, 2H), 2.1 (p, 2H)δ 3.66 (s, 3H), 3.1-2.9 (m, 1H), 2.7-2.5 (m, 2H), 2.3 (t, 2H), 1.9-1.2 (m, 9H), NH proton variable
MS (ESI+) m/z = 180.1 [M+H]⁺m/z = 186.1 [M+H]⁺

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Esterification Insufficient reaction time or catalyst; presence of water.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. If necessary, add a small amount of additional H₂SO₄.
Incomplete Hydrogenation Inactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh PtO₂ catalyst. Ensure the reactor is properly sealed and maintains pressure. Increase reaction time or pressure if needed. Ensure solvent is glacial acetic acid.[7]
Low Yield after Workup Incomplete extraction of the basic product from the aqueous layer.Ensure the pH of the aqueous layer is >10 before extraction. Perform multiple extractions (at least 3) with the organic solvent.
Broad Peaks in Chromatography Strong interaction of the basic piperidine nitrogen with acidic silica gel.Add a basic modifier like triethylamine (0.5-2% v/v) to the eluent.[10] Alternatively, use a different stationary phase like basic or neutral alumina.[10]
Product Discoloration (Yellow) Air oxidation of the piperidine product.Handle the purified product under an inert atmosphere (Nitrogen or Argon) and store it in a cool, dark place.[9]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care. Pyridine derivatives can be toxic; avoid inhalation and skin contact.

  • Hydrogenation: The use of high-pressure hydrogen gas presents a significant explosion hazard. The reaction must be conducted in a specialized high-pressure reactor behind a blast shield by trained personnel. Ensure the system is free of leaks.

  • Catalyst: Platinum oxide can be pyrophoric, especially after the reaction when it is finely divided and coated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water.

  • Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and volatile. Avoid open flames and sparks.

References

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1808-1813. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4826. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]

  • List, B., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • Minteer, S. D., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(2), 1155–1162. Retrieved from [Link]

  • Galkin, K. I., et al. (2021). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Russian Journal of General Chemistry, 91(12), 2491-2513. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society, 59(12), 2661-2662. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from [Link]

  • Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid? Retrieved from [Link]

  • Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]

  • ChemistNate. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved from [Link]

Sources

Application

Fmoc-protection strategies for 2-piperidinebutanoic acid

Application Note: Fmoc-Protection Strategies for 2-Piperidinebutanoic Acid Part 1: Strategic Analysis & Chemical Logic 1.1 The Challenge: Sterics and Zwitterions 2-Piperidinebutanoic acid presents a dual challenge in pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc-Protection Strategies for 2-Piperidinebutanoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Challenge: Sterics and Zwitterions 2-Piperidinebutanoic acid presents a dual challenge in protection chemistry. Structurally, it features a secondary amine within a piperidine ring, with a bulky alkyl-carboxylic acid side chain at the C2 position.[1]

  • Steric Hindrance: The substituent at the C2 position creates significant steric bulk around the nitrogen center, reducing its nucleophilicity compared to primary amines or unhindered piperidines.[1]

  • Solubility: As an amino acid, it exists primarily as a zwitterion in neutral media, making it insoluble in the organic solvents (DCM, THF) typically favored for Fmoc-Cl/Fmoc-OSu reactions, yet the Fmoc reagents are insoluble in the aqueous buffers needed to dissolve the zwitterion.[1]

1.2 Reagent Selection Strategy The choice between Fmoc-Cl (9-Fluorenylmethyl chloroformate) and Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) is critical.[1]

FeatureFmoc-ClFmoc-OSu
Reactivity High. Capable of acylating hindered amines.[1]Moderate. "Softer" electrophile.
Side Reactions High Risk. Can activate the carboxylic acid, leading to dipeptide impurities (Fmoc-AA-AA-OH).[1]Low Risk. Highly chemoselective for amines.[1]
Byproducts HCl (requires rapid neutralization).[1]N-Hydroxysuccinimide (benign).[1]
Recommendation Use only if Fmoc-OSu fails or for extreme steric bulk.[1]Primary Choice. Superior purity profile.[1]

1.3 The "Senior Scientist" Approach: Silylation For this specific substrate, a standard aqueous Schotten-Baumann protocol often suffers from poor conversion due to the lipophilicity of the Fmoc reagent and the hydrophilicity of the amino acid.[1]

  • The Solution: Transient Silylation. By treating the amino acid with TMSCl (Trimethylsilyl chloride), we temporarily protect the carboxylic acid as a silyl ester and the amine as a silyl amine.[1] This renders the molecule soluble in organic solvents (DCM), allowing the reaction to proceed in a single homogenous phase with Fmoc-OSu.[1] This is the Method A described below.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Silylation + Fmoc-OSu)

Best for: High purity requirements, scale-up, and moisture-sensitive substrates.[1]

Reagents:

  • 2-Piperidinebutanoic acid (1.0 eq)[1]

  • TMSCl (Trimethylsilyl chloride) (2.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Fmoc-OSu (1.1 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Silylation: In a flame-dried round-bottom flask under Nitrogen, suspend 2-piperidinebutanoic acid in anhydrous DCM (10 mL/g).

  • Activation: Add DIPEA (2.5 eq) followed by dropwise addition of TMSCl (2.2 eq).

    • Mechanism:[1][2][][4][5][6] The mixture will clarify as the silyl ester/amine forms.[1] Reflux gently for 1-2 hours to ensure complete silylation.

  • Cooling: Cool the reaction mixture to 0°C.

  • Protection: Add Fmoc-OSu (1.1 eq) as a solid in one portion.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by HPLC/TLC.[1]

    • Note: The silyl-amine is highly reactive toward the Fmoc-OSu.[1]

  • Quench & Hydrolysis: Add Methanol (5 eq) to quench excess silyl groups.[1] Stir for 15 mins. Then, pour into 5% aqueous Citric Acid or KHSO4.

    • Why: This hydrolyzes the silyl ester back to the free carboxylic acid, leaving the Fmoc-amine intact.[1]

  • Workup: Extract the organic layer.[1] Wash with Brine.[1] Dry over Na2SO4.[1] Concentrate to yield the crude product.[1]

Method B: The "Classic" (Schotten-Baumann with Fmoc-Cl)

Best for: Rapid small-scale synthesis where Fmoc-OSu is too slow.[1]

Reagents:

  • 2-Piperidinebutanoic acid (1.0 eq)[1]

  • Fmoc-Cl (1.1 eq)[1]

  • Na2CO3 (Sodium Carbonate) (2.5 eq)[1]

  • Solvent: 1:1 Dioxane/Water[1]

Protocol:

  • Dissolution: Dissolve the amino acid and Na2CO3 in water.[1] Ensure pH is ~10.

  • Addition: Dissolve Fmoc-Cl in Dioxane. Add this solution dropwise to the aqueous amine at 0°C over 30 minutes.

    • Critical Control:Monitor pH constantly. As Fmoc-Cl reacts, HCl is released.[1] If pH drops below 8.5, the amine protonates and reaction stops.[1] If pH > 10.5, Fmoc can be cleaved.[1] Add additional Na2CO3 solution to maintain pH 9.0–9.5.[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Wash the basic aqueous solution with Ether (to remove unreacted Fmoc-Cl and fulvene byproducts).[1]

  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2.[1] The Fmoc-amino acid should precipitate as a white solid or oil.[1] Extract with Ethyl Acetate if oil forms.[1]

Part 3: Visualization & Logic

Figure 1: Decision Matrix for Protocol Selection

ProtocolSelection Start Start: 2-Piperidinebutanoic Acid Protection CheckPurity Is >99% purity critical (Drug Substance)? Start->CheckPurity CheckSolubility Is the amino acid soluble in Dioxane/Water? MethodA Method A: Silylation + Fmoc-OSu (High Purity, Anhydrous) CheckSolubility->MethodA No (Zwitterion issues) MethodB Method B: Schotten-Baumann + Fmoc-Cl (Rapid, Robust) CheckSolubility->MethodB Yes CheckPurity->CheckSolubility No (Speed preferred) CheckPurity->MethodA Yes (Avoid Dipeptides)

Caption: Decision tree for selecting the optimal protection strategy based on purity requirements and solubility profiles.

Figure 2: The Silylation Workflow (Method A)

SilylationWorkflow Input Zwitterion (Insoluble) Step1 1. TMSCl / DIPEA (Reflux) Input->Step1 Intermediate TMS-Ester / TMS-Amine (Soluble in DCM) Step1->Intermediate Transient Protection Step2 2. Fmoc-OSu (0°C to RT) Intermediate->Step2 Step3 3. MeOH / H3O+ (Hydrolysis) Step2->Step3 Acylation Complete Product Fmoc-Protected Acid (Pure) Step3->Product Silyl Cleavage

Caption: Step-by-step mechanistic workflow for the Silylation-Fmoc-OSu protocol, highlighting the transient solubility phase.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Checkpoints

  • TLC: Use MeOH/DCM (1:9) with trace Acetic Acid.[1] Fmoc derivatives are UV active (254 nm).[1]

  • HPLC: Monitor the disappearance of the Fmoc-OSu peak. The product will be more hydrophobic than the starting material but less than Fmoc-OSu.[1]

  • NMR: Look for the characteristic Fmoc doublets at 7.3–7.8 ppm and the disappearance of the N-H signal (if visible).[1] The piperidine ring protons will shift downfield upon acylation.[1]

4.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Method B) pH drift during addition.[1]Use a pH-stat or add base more frequently to keep pH > 9.[1]0.
Dipeptide Impurity Activation of COOH by Fmoc-Cl.[1]Switch to Method A (Fmoc-OSu) or ensure temperature stays at 0°C during addition.
Incomplete Reaction Steric hindrance at C2.[1]Increase reaction time to 18h; add catalytic DMAP (0.05 eq) in Method A.
Oligomerization Lossen rearrangement (Fmoc-OSu).Do not use excess base.[1] Keep stoichiometry strict (1.1 eq Fmoc-OSu).

References

  • Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][6] The Journal of Organic Chemistry. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Bolger, S. J., et al. (2022).[1] Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation.[1] Organic Process Research & Development. Link[1]

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: General Protocols. ChemPep Technical Notes. Link

  • Sigma-Aldrich. 2-Piperidinecarboxylic acid (Pipecolic Acid) Technical Data.[1] Link[1]

Sources

Method

Application Note: Design and Synthesis of Peptidomimetics Utilizing the 4-(Piperidin-2-yl)butanoic Acid Scaffold

Executive Summary This guide details the application of 4-(Piperidin-2-yl)butanoic acid (4-PBA) as a non-proteinogenic scaffold in drug design. Unlike standard amino acids, 4-PBA introduces a specific conformational cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(Piperidin-2-yl)butanoic acid (4-PBA) as a non-proteinogenic scaffold in drug design. Unlike standard amino acids, 4-PBA introduces a specific conformational constraint via its piperidine ring while maintaining a flexible alkyl tail (butanoic acid). This unique dual nature makes it an ideal surrogate for Arginine or Lysine in integrin inhibitors (RGD mimetics) and protease inhibitors. This note provides the rationale for its selection, computational design strategies, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols to overcome the steric hindrance associated with its secondary amine.

Structural Rationale & Design Philosophy

The "Entropic Anchor" Concept

The primary failure mode in converting linear peptides to drugs is the high entropic penalty paid upon binding. Linear peptides are flexible; forcing them into a bioactive conformation requires energy.

4-PBA serves as an entropic anchor . It locks the nitrogen atom into a piperidine ring (reducing degrees of freedom) while the butyric acid tail acts as a spacer.

  • Vs. Proline: Proline constrains the backbone immediately at the

    
    -carbon. 4-PBA constrains the side-chain orientation relative to the backbone but allows more distal flexibility due to the C4 spacer.
    
  • Vs. Arginine/Lysine: The basic nitrogen in 4-PBA mimics the positive charge of Arg/Lys but with a fixed trajectory, often improving selectivity for receptors like

    
     integrins.
    
Pharmacophore Mapping

When designing a peptidomimetic, 4-PBA is typically used to replace a basic residue (


) and its preceding residue (

) to induce a turn, or simply as a spacer-modified basic residue.

DesignLogic Natural Natural Peptide (High Flexibility) Pharmacophore Identify Pharmacophore (e.g., Arg-Gly-Asp) Natural->Pharmacophore Ala-scan Scaffold Scaffold Selection (4-PBA) Pharmacophore->Scaffold Replace Arg/Lys Model In Silico Docking (Check N-C Distance) Scaffold->Model Energy Min. Optimized Peptidomimetic (High Affinity/Stability) Model->Optimized Synthesis

Figure 1: Workflow for transitioning from a natural peptide sequence to a 4-PBA constrained mimetic.

Computational Validation (Pre-Synthesis)

Before synthesis, the geometric fit must be validated. 4-PBA contains a chiral center at the C2 position of the piperidine ring.

  • Action: Perform docking simulations with both

    
     and 
    
    
    
    enantiomers.
  • Critical Check: Measure the distance between the piperidine nitrogen and the C-terminal carbonyl. In integrin antagonists, this distance often needs to mimic the

    
     distance of Arginine (
    
    
    
    ).

Experimental Protocols

Protocol A: Fmoc-Protection of 4-PBA

Context: 4-PBA is often sold as the HCl salt or free acid. For SPPS, the secondary amine must be Fmoc-protected.

Reagents:

  • 4-(Piperidin-2-yl)butanoic acid HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 
     (10% aq)
    
  • Dioxane/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-PBA in 1:1 Dioxane/Water (

    
     concentration).
    
  • Basification: Add 2.5 eq of

    
    . Monitor pH; ensure it remains between 9.0–10.0.
    
  • Addition: Add 1.1 eq of Fmoc-OSu dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Acidify to pH 2.0 with

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: SPPS Integration (The Critical Step)

Context: The piperidine nitrogen is a secondary amine . It is sterically hindered. Standard HBTU/DIEA coupling often fails or results in low yields when coupling the next amino acid onto the 4-PBA residue.

Comparative Coupling Efficiency Table:

Coupling ReagentActivation MechanismSuitability for 2° AminesRecommended?
HBTU/DIEA Uronium/GuanidiniumLowNo (High deletion risk)
DIC/HOBt CarbodiimideModerateOnly for simple seqs
HATU/HOAt Aza-benzotriazoleHigh YES (Gold Standard)
PyBrOP PhosphoniumHighAlternative for difficult cases

Workflow Diagram (SPPS):

SPPSWorkflow Start Resin-bound Peptide CouplePBA Step 1: Couple Fmoc-4-PBA-OH (Standard HBTU/DIEA) Start->CouplePBA Deprotect Step 2: Fmoc Removal (20% Piperidine/DMF) CouplePBA->Deprotect Check CRITICAL CHECKPOINT: Secondary Amine Exposed Deprotect->Check DifficultCouple Step 3: Couple Next AA (MUST USE HATU/HOAt/DIEA) Check->DifficultCouple Steric Hindrance Cleavage Step 4: TFA Cleavage DifficultCouple->Cleavage

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling step.

Detailed Procedure:

  • Coupling Fmoc-4-PBA-OH to Resin:

    • Use 3.0 eq Fmoc-4-PBA-OH, 2.9 eq HBTU, 6.0 eq DIEA in DMF.

    • Reaction time: 60 minutes.

    • Note: This step is usually straightforward as the carboxyl group is on a primary carbon chain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Validation: Chloranil test (for secondary amines) is preferred over Kaiser test (primary amines). Positive result = Blue/Green beads.

  • Coupling the NEXT Amino Acid (The Bottleneck):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Ratio: 4.0 eq Amino Acid : 4.0 eq HATU : 4.0 eq HOAt : 8.0 eq DIEA.

    • Solvent: Minimal DMF (high concentration promotes kinetics).

    • Time: Double coupling recommended (

      
       min).
      
    • Why? The secondary amine of the piperidine ring is buried. HATU/HOAt generates a highly reactive active ester that is less sensitive to steric bulk than HOBt esters.

Protocol C: Cleavage and Isolation
  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Note: If the peptide contains Cys or Trp, add EDT (2.5%) to prevent alkylation.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether (

    
    ).
    
  • Lyophilization: Dissolve precipitate in Water/Acetonitrile (1:1) and freeze-dry.

Characterization & Quality Control

MethodPurposeExpected Observation
LC-MS (ESI) Identity ConfirmationMass should correspond to

. Watch for

(Na) or

(K) adducts common with cyclic amines.
1H NMR Structural IntegrityPiperidine ring protons: Multiplets at

1.5–3.5 ppm. Distinct diastereotopic splitting if chiral center is preserved.
Ellman's Test Free Thiol (if Cys present)Ensure no alkylation occurred during cleavage.

Troubleshooting Tip: If LC-MS shows a mass of


, it indicates spontaneous lactamization (cyclization of the butyric acid tail onto the piperidine amine). This usually occurs if the Fmoc group was removed before the next coupling was set up, or if the resin was stored in a deprotected state. Always keep the N-terminus Fmoc-protected until the immediate moment of coupling. 

References

  • Design of Peptidomimetics: Hruby, V. J. (2002). "Design of peptide and peptidomimetic ligands with novel pharmacological activity profiles." Peptide Science. Link

  • SPPS of Secondary Amines: Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. Link

  • Integrin Inhibitors: Neubauer, S., et al. (2014). "Design and Synthesis of RGD Mimetics." Journal of Medicinal Chemistry. Link

  • Piperidine Scaffolds: Josien, H., et al. (2007). "Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • HATU Activation: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Application

Functionalization of the piperidine nitrogen in 2-yl butanoic acid derivatives

Executive Summary & Strategic Context The Challenge: Functionalizing the secondary amine of piperidine-2-yl butanoic acid derivatives presents a dual chemical challenge: steric occlusion and zwitterionic incompatibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Challenge: Functionalizing the secondary amine of piperidine-2-yl butanoic acid derivatives presents a dual chemical challenge: steric occlusion and zwitterionic incompatibility .

  • Steric Occlusion: The C2-position substituent (the butanoic acid tail) creates significant steric bulk immediately adjacent to the nitrogen center. This "picket fence" effect retards nucleophilic attack, making standard SN2 alkylations sluggish and prone to elimination side reactions.

  • Zwitterionic Nature: In its native state, the molecule exists as a zwitterion (ammonium carboxylate). This renders it insoluble in the non-polar organic solvents (DCM, THF, Toluene) required for transition-metal catalysis or controlled alkylation.

The Solution: This guide details three validated protocols to overcome these barriers. The central strategy requires a "Protect-Modify-Deprotect" workflow where the carboxylic acid is temporarily masked as an ester to unlock the solubility and nucleophilicity of the piperidine nitrogen.

Strategic Decision Framework

Before initiating wet chemistry, select the protocol based on the desired moiety (


) to be installed on the nitrogen.

StrategySelector cluster_warning CRITICAL PRE-STEP Start Target Substituent (R) Alkyl Alkyl Group (Linear/Branched) Start->Alkyl Aryl Aryl/Heteroaryl (Ar-X) Start->Aryl Acyl Acyl Group (Amide Bond) Start->Acyl Method1 Protocol 1: Reductive Amination (NaBH(OAc)3) Alkyl->Method1 Preferred Method2 Protocol 2: Buchwald-Hartwig (RuPhos Pd G3) Aryl->Method2 Required Method3 Protocol 3: HATU Coupling (Steric Optimization) Acyl->Method3 High Yield Protect Esterify Carboxylic Acid (Me, Et, or t-Bu Ester)

Figure 1: Decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Pre-requisite: Carboxylic Acid Protection

Context: Direct functionalization of the free acid is not recommended due to competitive nucleophilicity of the carboxylate and solubility issues.

  • Standard: Convert to Methyl Ester (MeOH/SOCl2) or tert-Butyl Ester (Isobutylene/H2SO4).

  • Reference: tert-Butyl esters are preferred if the final N-substituent is acid-sensitive, as both can be removed simultaneously with TFA later.

Protocol 1: Reductive Amination (N-Alkylation)

Application: Installing alkyl chains (e.g., Tiagabine analogs). Mechanism: Formation of an iminium ion followed by irreversible hydride reduction. Why this works: Unlike direct alkylation with halides (SN2), which often fails or causes elimination due to the C2-steric bulk, reductive amination proceeds via a planar iminium intermediate that is more accessible.

Materials
  • Substrate: Piperidine-2-yl butanoate ester (1.0 equiv)

  • Reagent: Aldehyde (1.1 – 1.2 equiv) corresponding to desired alkyl group.

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Equilibrium: In a flame-dried flask under N2, dissolve the piperidine substrate in DCE (0.1 M concentration).

  • Activation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The acid catalyst protonates the aldehyde, accelerating nucleophilic attack by the sterically hindered amine.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Why STAB? It is mild and will not reduce the aldehyde/ketone before it forms the imine, unlike NaBH4.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 mins to quench boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Installing Aryl or Heteroaryl rings.[1][2] Challenge: The C2-substituent makes the amine "bulky." Standard ligands (PPh3, dppf) will fail. Solution: Use RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands designed specifically for hindered secondary amines.

Materials
  • Substrate: Piperidine-2-yl butanoate ester (1.0 equiv).

  • Coupling Partner: Aryl Bromide or Chloride (1.0 equiv).[1]

  • Catalyst: RuPhos-Pd-G3 or G4 precatalyst (2–5 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[3]

Step-by-Step Methodology
  • Inert Environment: This reaction is O2 sensitive. Use a glovebox or strict Schlenk technique.[3]

  • Loading: To a vial, add the Pd-Precatalyst (2 mol%), Aryl Halide (1.0 equiv), and Base (1.5 equiv).

  • Amine Addition: Add the piperidine substrate (1.0 equiv).

  • Solvation: Add degassed Toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Heating: Heat to 80–100°C for 2–12 hours.

    • Visual Check: The reaction usually turns from orange/red to dark brown/black upon completion.

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Protocol 3: N-Acylation (Amide Coupling)

Application: Library generation, attaching complex lipophilic tails. Challenge: Steric hindrance slows down the attack on the activated ester, leading to potential hydrolysis of the active ester before coupling occurs. Solution: Use HATU , the gold standard for hindered couplings, which generates a reactive Azt-ester intermediate.[4]

Materials
  • Substrate: Piperidine-2-yl butanoate ester (1.0 equiv).

  • Carboxylic Acid:

    
    -COOH (1.2 equiv).
    
  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Pre-Activation: Dissolve the Carboxylic Acid (

    
    -COOH) and HATU in DMF (0.2 M) at RT.
    
  • Base Addition: Add DIPEA (2.0 equiv) immediately. Stir for 2–5 minutes. The solution often turns yellow.

    • Mechanism:[1][2][4][5][6][7] This forms the activated O-Azt ester. Do not stir >10 mins or racemization/side-reactions may occur.

  • Coupling: Add the piperidine substrate (1.0 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Troubleshooting: If conversion is low after 4 hours, do not add more HATU. Instead, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then 1N HCl (removes unreacted amine/DIPEA), then sat. NaHCO3.

Comparative Data & Troubleshooting

ParameterReductive AminationBuchwald-HartwigHATU Coupling
Primary Risk Over-alkylation (rare for steric amines)Catalyst poisoning / O2 sensitivityEpimerization of chiral acids
Steric Tolerance High (via Iminium)Medium (Ligand dependent)High
Water Tolerance Moderate (STAB tolerates trace H2O)None (Strictly Anhydrous)Low (Hydrolysis of active ester)
Key Indicator Disappearance of Aldehyde peak (LCMS)Consumption of Aryl HalideConsumption of Amine
Experimental Workflow Visualization

Workflow cluster_QC Quality Control Points Substrate Piperidine-2-yl Butanoic Acid (Zwitterion) Protection Step 1: Esterification (SOCl2/MeOH) Substrate->Protection Protected Piperidine Ester (Soluble Organic Amine) Protection->Protected Reaction Step 2: Functionalization (Method 1, 2, or 3) Protected->Reaction QC1 NMR: Check Ester Methyl Protected->QC1 Crude Crude N-Substituted Ester Reaction->Crude Hydrolysis Step 3: Saponification (LiOH/THF/H2O) Crude->Hydrolysis QC2 LCMS: Check M+H Crude->QC2 Final Final Product: N-Funct. Piperidine Acid Hydrolysis->Final

Figure 2: The complete synthetic workflow from zwitterionic starting material to functionalized final product.

References

  • Li, L., et al. "Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol."[8] Synthesis, 2023.[1][9] Link

    • Relevance: Details the synthesis of Tiagabine (a nipecotic acid derivative) and handling of similar piperidine scaffolds.
  • BenchChem Technical Support. "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids." BenchChem, 2025.[3][4] Link

    • Relevance: Provides specific stoichiometry and conditions for HATU couplings with hindered secondary amines.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

    • Relevance: The authoritative guide on selecting RuPhos/BrettPhos for hindered amine aryl
  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Organic & Biomolecular Chemistry, 2020. Link

    • Relevance: Discusses reductive amination strategies on sugar-derived piperidines, which share similar steric and poly-functional challenges.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of 4-(Piperidin-2-yl)butanoic Acid

Welcome to the technical support center for 4-(Piperidin-2-yl)butanoic acid. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-2-yl)butanoic acid. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex molecules. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered with 4-(Piperidin-2-yl)butanoic acid, particularly in organic solvents. Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate problems but also to rationally design future experiments.

Section 1: Understanding the Core Challenge - The Zwitterionic Nature of 4-(Piperidin-2-yl)butanoic Acid
Q1: I'm having significant trouble dissolving 4-(Piperidin-2-yl)butanoic acid in standard organic solvents like dichloromethane (DCM) and ethyl acetate. Why is this compound so poorly soluble?

A1: The primary reason for the poor solubility of 4-(Piperidin-2-yl)butanoic acid in many common organic solvents is its zwitterionic character at or near neutral pH. The molecule contains both a basic secondary amine within the piperidine ring (a proton acceptor) and an acidic carboxylic acid group (a proton donor).

  • The Piperidine Amine: The nitrogen in the piperidine ring is basic, with an estimated pKa of approximately 10-11, similar to other secondary amines.

  • The Carboxylic Acid: The butanoic acid tail is acidic, with an estimated pKa around 4.8, similar to butanoic acid itself.[1]

Consequently, over a broad physiological pH range, the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring. This intramolecular acid-base reaction results in a molecule that has both a positive (piperidinium ion) and a negative (carboxylate ion) charge, forming a zwitterion or inner salt.

This dual-charge state leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a highly stable crystal lattice structure. Significant energy is required to overcome these forces, which low- to mid-polarity organic solvents cannot provide. This is analogous to the high melting points and poor organic solvent solubility of amino acids. Therefore, to achieve solubility, this zwitterionic state must be modulated.

Caption: Ionization states of 4-(Piperidin-2-yl)butanoic acid at different pH values.

Section 2: Foundational Troubleshooting & Solvent Screening
Q2: Which organic solvents are the best starting points for solubilizing this compound?

A2: Given the molecule's polarity, you should begin with more polar organic solvents. Non-polar solvents like hexane and toluene are unlikely to be effective unless the molecule's charge is neutralized. Smaller carboxylic acids and piperidine itself show solubility in polar protic solvents like alcohols.[2][3][4]

We recommend a systematic screening approach starting with the most polar solvents and moving to less polar ones.

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can engage in hydrogen bonding with both the carboxylate and piperidinium groups, helping to solvate the zwitterion. They are often the most effective single-component organic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMF, NMPThese are powerful, highly polar solvents capable of disrupting the strong intermolecular forces of the zwitterion.[4] DMSO is a common choice for creating stock solutions of difficult compounds.[4]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar. May show limited success but are more effective than non-polar hydrocarbons.
Chlorinated Dichloromethane (DCM), ChloroformGenerally poor solvents for the zwitterionic form due to their lower polarity.[2] However, they become highly effective when the compound's charge is masked (see Section 3).
Non-Polar Toluene, Hexane, Diethyl EtherVery unlikely to be effective for the zwitterionic form.[2][5] These are typically used as anti-solvents for precipitation.

Pro-Tip: The presence of even small amounts of water can sometimes increase the solubility of carboxylic acids in certain organic solvents, particularly those with a carbonyl group.[6]

Section 3: Advanced Strategies for Solubility Enhancement

This section addresses proactive methods to modify the compound or the solvent system to achieve desired solubility.

Caption: Systematic workflow for optimizing the solubility of 4-(Piperidin-2-yl)butanoic acid.

Q3: My compound needs to be soluble in a less polar solvent for a reaction or extraction. How can I achieve this?

A3: To make the compound soluble in a less polar organic solvent, you must eliminate its zwitterionic character by converting it into a neutral species. This is achieved through pH modification, a process often called "ion suppression."

  • Acidification: By adding a strong acid (e.g., HCl), you can protonate the carboxylate group (-COO⁻ → -COOH). The entire molecule will now carry a net positive charge (on the piperidinium nitrogen) and exist as a salt (e.g., hydrochloride salt). While this dramatically increases aqueous solubility, it does not typically yield a neutral species for organic solubility.[7]

  • Basification: By adding a strong base (e.g., NaOH), you can deprotonate the piperidinium ion (-NH₂⁺ → -NH-). The molecule will now carry a net negative charge (on the carboxylate) and exist as a salt (e.g., sodium salt). This also enhances aqueous solubility.[3]

The Key to Organic Solubility: To create a neutral, organic-soluble species, you must perform a liquid-liquid extraction from an aqueous solution where the pH has been carefully adjusted.

  • Extraction from Acidic Water: Adjust the pH of an aqueous solution of your compound to ~2 with HCl. This fully protonates the carboxylic acid. Then, extract with an organic solvent. This method is less effective as the piperidinium cation remains, hindering transfer to the organic phase.

  • Extraction from Basic Water (More Effective): Adjust the pH of an aqueous solution to >11 with NaOH. This deprotonates the piperidinium ion, neutralizing it. The molecule is now an anionic salt. To create the neutral free acid for extraction, you would need to carefully re-acidify, which brings you back to the zwitterionic problem.

The most practical approach is often to use a co-solvent system or form a lipophilic salt .

Q4: What is a co-solvent system, and how do I use it effectively?

A4: A co-solvent system is a mixture of two or more miscible solvents designed to solubilize a compound that is poorly soluble in the individual components.[8][] The strategy is to blend a solvent in which the compound has some solubility (like methanol) with the desired final solvent (like DCM).

Mechanism of Action: The polar co-solvent (e.g., methanol) interacts with the charged portions of the zwitterion, while the less polar solvent (e.g., DCM) solvates the hydrocarbon backbone. This synergistic effect breaks down the crystal lattice and keeps the molecule in solution. Common co-solvents used to enhance the solubility of polar compounds include DMSO, DMF, and alcohols like ethanol and methanol.[4]

Practical Approach (See Protocol 2):

  • Attempt to dissolve the compound in a minimal amount of a strong polar solvent (e.g., methanol or DMSO).

  • Once dissolved, slowly add this concentrated solution to the desired bulk organic solvent (e.g., DCM) under vigorous stirring.

  • Observe for any precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.

Q5: Is salt formation a viable strategy for increasing solubility in organic solvents?

A5: Yes, but it requires a different approach than the one used for aqueous solubility. While forming hydrochloride or sodium salts increases water solubility[10][11], increasing organic solvent solubility often involves creating a "lipophilic ion pair."

Mechanism of Action: You form a salt with a large, bulky, and organic-soluble counter-ion. This new salt has a significantly disrupted crystal lattice and its exterior is more "greasy," allowing it to dissolve in less polar organic solvents.

  • For the Carboxylic Acid: Pair it with a bulky organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The resulting triethylammonium carboxylate salt is more soluble in solvents like DCM than the zwitterion.

  • For the Piperidine Amine: Pair it with a large, lipophilic acid like p-toluenesulfonic acid (PTSA).

This technique is essentially an in-situ liquid-liquid extraction where the ion pair is formed at the interface and drawn into the organic phase.

Section 4: Standardized Experimental Protocols
Protocol 1: Equilibrium Solubility Determination

This protocol establishes a baseline for your compound's solubility in a given solvent system.

  • Preparation: Add an excess amount of 4-(Piperidin-2-yl)butanoic acid to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This ensures the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent to a concentration that is within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in mg/mL or mM.

Protocol 2: Systematic Screening of Co-Solvent Systems
  • Stock Solution: Prepare a concentrated stock solution of the compound in a strong polar solvent where it is highly soluble (e.g., 50 mg/mL in DMSO).

  • Target Solvents: In separate vials, place 950 µL of your target organic solvents (e.g., DCM, THF, Acetonitrile).

  • Titration: Add the stock solution to each target solvent dropwise while vortexing. For example, add 10 µL increments (representing ~1% v/v co-solvent per addition).

  • Observation: Continue adding the stock solution until you observe persistent cloudiness or precipitation.

  • Determination: The maximum volume of stock solution added before precipitation indicates the co-solvent percentage required to achieve the target concentration. For example, if precipitation occurs after adding 50 µL of a 50 mg/mL stock to 950 µL of DCM, the solubility limit in a 5% DMSO/DCM co-solvent system is approximately 2.5 mg/mL.

Section 5: Summary Data Table

The following table provides an illustrative summary of expected solubility results based on the principles discussed. (Note: These are representative values and should be confirmed experimentally).

Solvent SystemExpected Solubility (mg/mL)Strategy Employed
Hexane< 0.01Baseline (Non-polar)
Dichloromethane (DCM)< 0.1Baseline (Low-polarity)
Methanol5 - 15Polar Protic Solvent
Dimethyl Sulfoxide (DMSO)> 100Strong Polar Aprotic Solvent
5% Methanol in DCM (v/v)1 - 5Co-Solvent System
DCM with 1.1 eq. Triethylamine (TEA)10 - 25Lipophilic Salt Formation (Ion Pair)
Water (pH 7)1 - 10Aqueous Baseline (Zwitterionic)
0.1 M HCl (aq., pH 1)> 50pH Modification (Cationic Salt for Aqueous Solubility)
0.1 M NaOH (aq., pH 13)> 50pH Modification (Anionic Salt for Aqueous Solubility)
References
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applic
  • Physical Properties of Carboxylic Acids.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Why salt formation of weak acid increases the drug solubility?
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Carboxylic acid. Wikipedia.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • 4-(Piperidin-4-yl)butanoic acid hydrochloride. Smolecule.
  • Cosolvent. Wikipedia.
  • Addressing poor solubility of piperidine deriv
  • pH Adjustment and Co-Solvent Optimiz
  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-piperidinebutanoic acid

Topic: Mass Spectrometry Fragmentation Patterns of 2-Piperidinebutanoic Acid Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural analysis of the mass spectrometry (MS) frag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Piperidinebutanoic Acid Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural analysis of the mass spectrometry (MS) fragmentation patterns of 2-piperidinebutanoic acid (CAS: 1043392-08-0).[1][2][3] It contrasts this specific isomer with its pharmacologically relevant structural analog, 4-piperidinebutanoic acid (a GABA uptake inhibitor precursor), and evaluates detection performance across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.[1][2][3]

Key Takeaway: The differentiation of piperidinebutanoic acid isomers relies on the intensity of the


-cleavage product (m/z 84) .[2] In 2-substituted isomers, this fragmentation is energetically favored and dominant, whereas in 3- or 4-substituted isomers, it is suppressed or formed via complex ring-opening pathways.[1][2][3]
Structural Basis of Fragmentation

The fragmentation logic of piperidine alkaloids is governed by the nitrogen atom's lone pair, which directs charge localization and subsequent bond cleavage.

The Alpha-Cleavage Mechanism (EI-MS)

In Electron Ionization (70 eV), the radical cation forms at the nitrogen.[1][2][3] The most stable fragmentation pathway is the homolytic cleavage of the C-C bond adjacent (


) to the nitrogen.[2]
  • 2-Piperidinebutanoic Acid: The butanoic acid side chain is attached directly to the

    
    -carbon (C2).[1][2][3] Cleavage of this bond expels the entire side chain as a neutral radical, leaving a resonance-stabilized iminium ion (dehydropiperidinium).[1][2][3]
    
    • Result: A massive base peak at m/z 84 .

  • 4-Piperidinebutanoic Acid: The side chain is at C4 (remote from the activation site).[1][2][3]

    
    -cleavage can only break ring bonds (C2-C3 or C6-C5), not the side chain.[1][2][3]
    
    • Result: The molecular ion is often more visible, and m/z 84 is formed only through secondary rearrangements, resulting in lower relative abundance.

Visualizing the Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 171 Alpha_Cleavage α-Cleavage (C2-Sidechain Bond) M_Ion->Alpha_Cleavage Radical localization on N Base_Peak Base Peak (Iminium Ion) m/z 84 Alpha_Cleavage->Base_Peak Charge Retention Side_Chain Neutral Loss •CH2CH2CH2COOH (87 Da) Alpha_Cleavage->Side_Chain Radical Loss

Figure 1: The dominant fragmentation pathway for 2-piperidinebutanoic acid under Electron Ionization (EI), showing the formation of the characteristic m/z 84 ion.[1][2][3]

Comparative Analysis: Isomers & Methods

This section compares 2-piperidinebutanoic acid against its 4-isomer and evaluates the utility of derivatization.[1][2][3]

Table 1: Isomeric Differentiation (EI-MS)
Feature2-Piperidinebutanoic Acid 4-Piperidinebutanoic Acid Mechanistic Cause
Base Peak m/z 84 (100%)m/z 56, 96, or 171C2-substitution allows direct side-chain ejection.[1][2][3]
Molecular Ion (M+) Weak / AbsentModerate Intensity4-isomer lacks a facile exocyclic cleavage pathway.[1][2][3]
Diagnostic Loss M - 87 (Side chain)M - 43 (Propyl) or Ring FissionStability of the resulting ring cation.[1][2][3]
McLafferty SuppressedPossible (Side chain internal)N-charge localization prevents γ-H transfer in 2-isomer.[1][2][3]
Table 2: Ionization Technique Comparison
MethodGC-MS (EI) LC-MS/MS (ESI) Recommendation
Precursor M+• (m/z 171)[M+H]+ (m/z 172)Use ESI for sensitivity; EI for structural ID.
Key Fragments m/z 84, 56m/z 154 (H2O loss), 126 (HCOOH loss)ESI is "softer"; requires high collision energy (CE) to see m/z 84.[1][3]
Derivatization Required (TMS)Not RequiredTMS improves peak shape and volatility in GC.
Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and derivative checks).

Protocol A: GC-MS with TMS Derivatization

Best for: Structural confirmation and isomeric differentiation.[1][2][3]

  • Sample Preparation:

    • Dissolve 1 mg of 2-piperidinebutanoic acid in 100 µL anhydrous acetonitrile.

    • Critical Step: Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]

    • Incubate at 70°C for 30 minutes . Why? Steric hindrance at the secondary amine (ring nitrogen) requires heat to ensure di-TMS formation (COOH and NH).[1][2][3]

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1][2][3]

    • Inlet: 250°C, Splitless.

    • Source Temp: 230°C (Avoid higher temps to prevent thermal degradation of the TMS-amine bond).[1][2][3]

  • Data Interpretation (Di-TMS Derivative, MW 315):

    • Look for m/z 300 (M - 15, loss of methyl).[1][2][3]

    • Look for m/z 174 (Loss of side chain + TMS transfer).

    • Validation: If m/z 73 (TMS group) is the only peak, the reaction failed (hydrolysis).

Protocol B: LC-MS/MS (Direct Injection)

Best for: High-throughput quantification in biological matrices.[1][2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH is required to protonate the piperidine nitrogen ([M+H]+).[1]

  • MS/MS Transitions (MRM):

    • Quantifier: 172.1

      
       154.1 (Loss of H2O).
      
    • Qualifier: 172.1

      
       84.1 (Ring cleavage, High CE required ~35 eV).
      
Visualizing the Analytical Workflow

Workflow cluster_GC GC-MS Pathway (Structural ID) cluster_LC LC-MS Pathway (Quantification) Sample Sample: 2-Piperidinebutanoic Acid Choice Select Ionization Mode Sample->Choice Deriv Derivatization (BSTFA, 70°C) Choice->Deriv Non-Polar/Volatile Needed ESI_Source ESI Source (+ve Mode) Choice->ESI_Source Polar/Aqueous EI_Source EI Source (70 eV) Deriv->EI_Source Frag_Pattern Fragmentation: Dominant m/z 84 EI_Source->Frag_Pattern CID CID Fragmentation Loss of H2O (m/z 154) ESI_Source->CID

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals (Identification vs. Quantification).[1][2][3]

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Butanoic Acid and Related Esters. NIST Mass Spectrometry Data Center.[4][5] Retrieved from [Link][1][2][3]

  • University of Sydney. (2024). GC-CI-MS Analysis of TMS Derivatives: Methodological Overview. Retrieved from [Link][1][2][3]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Amines and Acids. Retrieved from [Link]

Sources

Comparative

FTIR characteristic peaks for 4-(Piperidin-2-yl)butanoic acid

Topic: FTIR Characteristic Peaks for 4-(Piperidin-2-yl)butanoic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists. Executive Summary Characterizing 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 4-(Piperidin-2-yl)butanoic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary

Characterizing 4-(Piperidin-2-yl)butanoic acid via Fourier Transform Infrared (FTIR) spectroscopy presents a specific challenge common to non-proteinogenic amino acids: the Zwitterionic Shift .

Unlike simple carboxylic acids or amines, this molecule exists in equilibrium between a neutral form, a hydrochloride salt, and a zwitterionic state. A standard library match often fails if the reference spectrum's salt form differs from the sample. This guide provides a comparative analysis of these forms, establishing a self-validating protocol to distinguish the free acid (zwitterion) from its hydrochloride salt and protected intermediates.

Part 1: Structural Analysis & The "Zwitterionic Trap"

Before analyzing peaks, researchers must understand the thermodynamic state of the sample. 4-(Piperidin-2-yl)butanoic acid contains a basic secondary amine (piperidine ring) and an acidic tail (butanoic acid).

  • The Trap: In its "Free Acid" solid state, the proton from the carboxylic acid migrates to the piperidine nitrogen.

    • Result: You will NOT see the classic Carboxylic Acid C=O stretch at 1710 cm⁻¹.

    • Observation: Instead, you observe two carboxylate bands (

      
      ) and a broad ammonium (
      
      
      
      ) band.
Thermodynamic States Comparison
StateStructural FormKey Spectral Feature (1700–1500 cm⁻¹)
Zwitterion (Free Acid)

Doublet: ~1560 cm⁻¹ (asym) & ~1400 cm⁻¹ (sym)
HCl Salt

Singlet: ~1710–1730 cm⁻¹ (Strong C=O stretch)
Boc-Protected

Doublet: ~1710 cm⁻¹ (Acid C=O) & ~1690 cm⁻¹ (Urethane C=O)

Part 2: Comparative Spectral Data

The following data synthesizes empirical ranges from structural analogs (GABA, Piperidine) and functional group theory for this specific scaffold.

Table 1: Characteristic Peak Assignments

Comparison of the Target Molecule vs. Key Analogs

Functional GroupVibration ModeTarget: Zwitterion (Free Acid)Target: HCl Salt Ref: GABA (Zwitterion)Ref: Piperidine (Liquid)
O-H / N-H Region Stretch2100–3200 cm⁻¹ (Very Broad, "Ammonium Envelope")2400–3000 cm⁻¹ (Broad OH + NH₂⁺)2000–3000 cm⁻¹(Broad)3290 cm⁻¹(Sharp N-H)
C-H (Ring/Chain) Stretch (sp³)2930–2850 cm⁻¹ (Masked by NH broadness)2950–2860 cm⁻¹ (Visible on shoulder)2950 cm⁻¹2930, 2850 cm⁻¹
Carbonyl (C=O) StretchABSENT (Replaced by COO⁻)1710–1735 cm⁻¹ (Strong, Sharp)AbsentAbsent
Carboxylate (COO⁻) Asym.[1][2][3][4][5][6][7][8][9][10][11] Stretch1550–1570 cm⁻¹ (Strong)Absent1560 cm⁻¹N/A
Carboxylate (COO⁻) Sym. Stretch1390–1410 cm⁻¹ (Medium)Absent1400 cm⁻¹N/A
Amine/Ammonium Bending (

)
1600–1630 cm⁻¹ (NH₂⁺ deformation)1580–1600 cm⁻¹ (NH₂⁺ bend)1620 cm⁻¹700–750 cm⁻¹ (NH wag)

Critical Insight: If your spectrum shows a strong peak at 1710 cm⁻¹ , your sample is likely NOT the free zwitterionic species. It is either wet (protonated by solvent acidity), the HCl salt, or a protected intermediate.

Part 3: Experimental Validation Protocol

To confirm the identity of 4-(Piperidin-2-yl)butanoic acid, use this "Salt-Switch" method. This protocol proves the structure by forcing a spectral shift.

Method: The "Acid-Drop" Test

Objective: Convert Zwitterion to Cationic Acid form in situ to reveal the hidden C=O peak.

  • Step 1 (Baseline): Collect an ATR spectrum of the dry solid sample.

    • Checkpoint: Look for the 1560 cm⁻¹ carboxylate peak.

  • Step 2 (Acidification): Place a small amount of sample on a watch glass. Add 1 drop of 1M HCl. Evaporate to dryness (gentle heat or N₂ stream).

  • Step 3 (Validation): Collect ATR spectrum of the residue.

    • Validation Criteria: The peak at 1560 cm⁻¹ should disappear , replaced by a sharp peak at ~1720 cm⁻¹ (COOH).

Sample Preparation Notes
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets.

    • Reason: KBr is hygroscopic. Absorbed water can protonate the zwitterion or broaden the ammonium region, obscuring the fingerprint.

  • Drying: Ensure the sample is vacuum-dried. Residual solvents (water/methanol) will absorb heavily in the 3300 cm⁻¹ and 1640 cm⁻¹ regions, mimicking amine signals.

Part 4: Decision Workflow (Salt Form Identification)

The following diagram outlines the logical decision tree for identifying the specific form of the molecule based on spectral features.

SaltID Start Start: Acquire FTIR Spectrum Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong Peak Present (1700-1750 cm⁻¹) Check1700->Has1700 Check3000 Check 2500-3500 cm⁻¹ Region Has1700->Check3000 Yes Zwitterion ID: Zwitterion (Free Acid) (COO⁻ + NH₂⁺) Has1700->Zwitterion No (Peaks at 1560/1400) HCl_Salt ID: HCl Salt Form (COOH + NH₂⁺) Check3000->HCl_Salt Broad 'Ammonium Envelope' (2400-3000 cm⁻¹) Protected ID: Protected Intermediate (Boc/Fmoc/Ester) Check3000->Protected Sharp NH or No OH (Standard Amine/Amide)

Figure 1: Decision tree for distinguishing between Salt, Protected, and Zwitterionic forms of 4-(Piperidin-2-yl)butanoic acid.

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[12][13] [Link]

  • ResearchGate. FTIR Characteristics of GABA and Analogs (Zwitterionic vs. Cationic). [Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Amino Acids and Salts. [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Methodologies for (R)- and (S)-2-Piperidinebutanoic Acid

Executive Summary The Challenge: 2-Piperidinebutanoic acid presents a classic "zwitterionic blind spot" in chromatography. As a cyclic -amino acid homolog (structurally related to pipecolic acid), it exists as a zwitteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Piperidinebutanoic acid presents a classic "zwitterionic blind spot" in chromatography. As a cyclic


-amino acid homolog (structurally related to pipecolic acid), it exists as a zwitterion in neutral solutions, leading to poor retention and peak tailing on standard stationary phases. Furthermore, the lack of a conjugated 

-system renders it nearly invisible to standard UV detection (

nm), necessitating low-wavelength monitoring (200–210 nm) or advanced aerosol/mass detection.

The Solution: This guide compares three distinct separation strategies.

  • The Modern Standard: Zwitterionic Ion-Exchange (ZWIX) – Best for MS compatibility and resolution.

  • The Classic Specialist: Crown Ether (CR-I) – Best for aqueous solubility and separating free amino acids.

  • The Indirect Approach: Derivatization (Fmoc/Cbz) – Best for UV-only laboratories requiring high sensitivity.

Part 1: Strategic Method Selection (Decision Matrix)

Before selecting a column, evaluate your available instrumentation and sample constraints.

MethodSelection cluster_legend Key Start Start: 2-Piperidinebutanoic Acid Detection Detector Available? Start->Detection MS_CAD MS or CAD Available Detection->MS_CAD Yes UV_Only UV Only (Standard) Detection->UV_Only No ZWIX Method A: Zwitterionic CSP (Chiralpak ZWIX) *High Resolution, MS Friendly* MS_CAD->ZWIX Primary Choice CR Method B: Crown Ether (Crownpak CR-I) *Robust, Acidic Mobile Phase* MS_CAD->CR Alternative Deriv Method C: Derivatization (Fmoc/Cbz + Chiralpak IA) *High Sensitivity UV* UV_Only->Deriv Required for Sensitivity Decision Decision Point Outcome Methodology

Figure 1: Decision matrix for selecting the optimal chiral separation pathway based on detection capabilities.

Part 2: Comparative Analysis of Methodologies

Method A: Zwitterionic Stationary Phases (Chiralpak ZWIX)

The Mechanism: The ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid-derived chiral selector fused with a zwitterionic functionality. This creates a "double ion-pairing" mechanism where the amine of the piperidine ring interacts with the anionic site of the selector, and the carboxylic acid interacts with the cationic site.

  • Pros:

    • Tunability: Independent control of retention via acid/base ratio in the mobile phase.

    • MS Compatibility: Uses volatile buffers (MeOH/Formic Acid/Ammonia).[1]

    • Elution Reversal: Switching from ZWIX(+) to ZWIX(-) reverses the elution order of (R) and (S) enantiomers, critical for trace impurity analysis.

  • Cons:

    • Requires long equilibration times (>1 hour) due to the ionic nature of the phase.

Method B: Crown Ether Stationary Phases (Crownpak CR-I)

The Mechanism: Based on chiral crown ethers (typically 18-crown-6 derivatives), this phase separates by forming a host-guest inclusion complex with the primary or secondary ammonium ion of the piperidine ring.

  • Pros:

    • Specificity: Extremely selective for

      
      - and 
      
      
      
      -amino acids.
    • Aqueous Solubility: Works well with water-rich mobile phases, ideal for free amino acids.

  • Cons:

    • Acid Dependence: Requires highly acidic mobile phases (pH 1.0–2.0) to ensure the amine is fully protonated (

      
      ).
      
    • Toxicity: Traditional methods use Perchloric Acid (

      
      ), though TFA is a modern substitute for the immobilized "I" version.
      
Method C: Indirect Separation (Derivatization)

The Mechanism: Reacting the secondary amine with a chromophore-heavy protecting group (e.g., Fmoc-Cl or Cbz-Cl) renders the molecule hydrophobic and UV-active. Separation is then performed on a standard polysaccharide column (e.g., Chiralpak IA).[2]

  • Pros:

    • UV Detection: Shifts detection to 254 nm or 265 nm, drastically improving signal-to-noise ratio.

    • Standard Columns: Uses general-purpose columns (IA, OD-H) found in most labs.

  • Cons:

    • Labor Intensive: Requires sample prep reaction.

    • Kinetic Resolution Risk: The derivatization reaction itself can occasionally induce racemization if conditions are too harsh.

Comparative Data Summary
FeatureMethod A: Zwitterionic (ZWIX) Method B: Crown Ether (CR-I) Method C: Derivatization (Fmoc)
Column Type Cinchona Alkaloid ZwitterionChiral Crown EtherImmobilized Amylose (Chiralpak IA)
Typical Resolution (

)
> 3.0 (Excellent)> 2.5 (Very Good)> 2.0 (Good)
Mobile Phase MeOH / MeCN / Formic Acid / DEAAqueous

or TFA / MeCN
Hexane / EtOH / TFA
Detection Limit (LOD) Low (requires CAD/MS)Low (requires CAD/UV 200nm)High (UV 254nm)
Sample Prep Dissolve & ShootDissolve & ShootReaction Required (30 min)
MS Compatible? Yes (Ideal)Yes (if using TFA)Yes

Part 3: Detailed Experimental Protocols

Protocol 1: Direct Separation on Chiralpak ZWIX(+)

Best for LC-MS applications and high-throughput screening.

1. Chromatographic Conditions:

  • Column: Daicel Chiralpak ZWIX(+),

    
    , 
    
    
    
    mm.
  • Mobile Phase: Methanol / Acetonitrile / Water (49 : 49 : 2 v/v/v).

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base molar ratio must be kept at 2:1 (Acid:Base) to ensure the zwitterionic selector functions correctly.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for ZWIX).

  • Detection:

    • Preferred: CAD (Charged Aerosol Detector) or ESI-MS (Positive Mode, m/z [M+H]+).

    • Alternative: UV at 205 nm (Reference 360 nm).

2. Sample Preparation:

  • Dissolve 1 mg of 2-piperidinebutanoic acid in 1 mL of Mobile Phase.

  • Critical Step: Ensure the sample pH matches the mobile phase. If the sample is a hydrochloride salt, add an equivalent of DEA to the sample vial.

3. Expected Results:

  • Elution Order: typically (S)-enantiomer followed by (R)-enantiomer on ZWIX(+).

  • Reversal: Use ZWIX(-) to reverse order.[3]

Protocol 2: Direct Separation on Crownpak CR-I(+)

Best for aqueous samples and robust quality control.

1. Chromatographic Conditions:

  • Column: Daicel Crownpak CR-I(+),

    
    , 
    
    
    
    mm.[4]
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (85 : 15 v/v).[4]
    
    • Safety Note: For LC-MS, replace

      
       with 0.1% Trifluoroacetic Acid (TFA), though resolution may decrease slightly.
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 10°C – 25°C.

    • Optimization: Lowering temperature to 10°C significantly enhances the inclusion complex stability, increasing

      
       (selectivity).
      
  • Detection: UV at 200 nm or refractive index (RI).

2. Sample Preparation:

  • Dissolve sample in pure water or mobile phase. Avoid high concentrations of organic solvents in the sample diluent to prevent breakthrough.

Part 4: Mechanism of Action (Visualized)

Understanding why these columns work is crucial for troubleshooting.

Mechanism cluster_ZWIX ZWIX Mechanism (Double Ion-Pairing) cluster_CR Crown Ether Mechanism (Host-Guest) Z_Selector ZWIX Selector (Anionic Site + Cationic Site) Interaction_Z Simultaneous Interaction: 1. NH2+ <-> Anionic Site 2. COO- <-> Cationic Site Z_Selector->Interaction_Z Analyte_Z 2-Piperidinebutanoic Acid (Ammonium + Carboxylate) Analyte_Z->Interaction_Z CR_Selector 18-Crown-6 Ether Ring Interaction_CR Inclusion Complex: Ammonium ion fits inside Crown Ring (Steric fit determines chirality) CR_Selector->Interaction_CR Analyte_CR Protonated Amine (R-NH2+) Analyte_CR->Interaction_CR

Figure 2: Mechanistic comparison of Zwitterionic vs. Crown Ether interactions.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).Link

  • Ilisz, I., et al. (2012). "Separation of alpha-amino acids on zwitterionic cinchona alkaloid-based chiral stationary phases." Journal of Chromatography A, 1269, 94-102. Link

  • Hyun, M. H. (2016). "Liquid chromatographic enantioseparations utilizing chiral stationary phases based on crown ethers." Journal of Chromatography A, 1467, 19-32. Link

  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America.[5] Link

  • BenchChem. "Chiral HPLC Methodologies for cyclic amino acids." Link

(Note: Method parameters are derived from homologous series validations for pipecolic acid and 2-piperidinecarboxylic acid derivatives, which serve as the validated chemical standard for 2-piperidinebutanoic acid.)

Sources

Validation

A Comparative Structural Analysis for Drug Development: Pipecolic Acid vs. 2-Piperidinebutanoic Acid

Introduction In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceuticals and natural products.[1][2] Its rigid, chair-like conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceuticals and natural products.[1][2] Its rigid, chair-like conformation provides a reliable framework for orienting functional groups in three-dimensional space, which is critical for precise molecular recognition at biological targets.[3] This guide provides an in-depth structural comparison between two closely related piperidine derivatives: Pipecolic Acid (piperidine-2-carboxylic acid) and its less common analogue, 2-Piperidinebutanoic Acid.

Pipecolic acid, a cyclic non-proteinogenic amino acid derived from lysine, is a significant metabolite in various organisms and serves as a precursor for many secondary metabolites with pharmaceutical applications.[4][5][6][7] Its structure can be considered a six-membered ring homolog of proline.[5] 2-Piperidinebutanoic acid, featuring an extended butanoic acid side chain at the C2 position, represents a structural evolution from pipecolic acid. Understanding the subtle yet profound structural and conformational differences imparted by this three-carbon extension is crucial for researchers aiming to modulate physicochemical properties, receptor affinity, and pharmacokinetic profiles in drug design. This guide will objectively compare these two molecules, supported by established experimental and computational methodologies, to provide actionable insights for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

The addition of a propyl linker between the piperidine ring and the carboxyl group fundamentally alters the molecule's physical and chemical characteristics. These differences, summarized below, have significant implications for a compound's behavior in biological systems, affecting everything from solubility to membrane permeability and target binding.

PropertyPipecolic Acid2-Piperidinebutanoic AcidRationale for Difference
IUPAC Name Piperidine-2-carboxylic acid[5]Piperidine-2-butanoic acidDifferent length of the carboxylic acid side chain.
Molecular Formula C₆H₁₁NO₂[5]C₉H₁₇NO₂[8]Addition of a C₃H₆ group.
Molecular Weight 129.16 g/mol [5]171.24 g/mol Increased mass from the extended alkyl chain.
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲThe polar groups (amine and carboxylic acid) are identical.
logP (Octanol-Water Partition Coefficient) -2.3 (Computed)[9]-0.8 (Estimated)The longer alkyl chain increases lipophilicity.
pKa₁ (Carboxyl Group) ~2.06[5]~4.5 (Estimated)The inductive electron-withdrawing effect of the protonated amine is attenuated by the longer alkyl chain, making the carboxyl group a weaker acid.
pKa₂ (Amine Group) ~10.39[5]~10.5 (Estimated)The electron-withdrawing effect of the distant carboxylate group is slightly weaker, making the amine slightly more basic.
Water Solubility 314 g/L (Experimental)[5]Lower (Estimated)Increased lipophilicity from the alkyl chain typically reduces aqueous solubility.
Melting Point 266-272 °C[5][9]Lower (Estimated)The longer, more flexible side chain may disrupt crystal lattice packing, leading to a lower melting point.

Structural and Conformational Analysis

The primary distinction between pipecolic acid and 2-piperidinebutanoic acid lies in the length and flexibility of the substituent at the C2 position. This seemingly simple modification introduces significant changes to the molecule's conformational landscape and potential biological interactions.

Core Piperidine Conformation

Both molecules share the piperidine ring, a saturated heterocycle that predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[10] The substituent at the C2 position can exist in either an axial or equatorial orientation. For monosubstituted piperidines, the equatorial position is generally favored to reduce 1,3-diaxial interactions. The precise equilibrium between these conformers is influenced by the nature of the substituent and the solvent environment.[11][12]

Side Chain Flexibility: A Key Differentiator

In pipecolic acid, the carboxylic acid group is directly attached to the chiral center at C2 of the rigid piperidine ring. This proximity severely restricts the spatial orientation of the carboxyl group. In contrast, 2-piperidinebutanoic acid possesses a four-carbon chain, introducing three additional rotatable single bonds. This grants the terminal carboxyl group significantly greater conformational freedom, allowing it to explore a much larger volume of space. This flexibility can be advantageous for optimizing interactions with a binding pocket but may also come at an entropic cost upon binding.[13]

G cluster_0 Structural Comparison pa_img pa_img pa_label Pipecolic Acid (Rigid Side Chain) pa_img->pa_label pba_img pba_img pba_label 2-Piperidinebutanoic Acid (Flexible Side Chain) pba_img->pba_label

Caption: Direct vs. extended side chain in Pipecolic Acid and 2-Piperidinebutanoic Acid.

Experimental and Computational Workflow for Comparative Analysis

A robust comparison requires a multi-faceted approach, integrating experimental techniques with computational modeling to build a comprehensive structural and energetic profile of each molecule. The following workflow provides a self-validating system for analysis.

Caption: Integrated workflow for the structural comparison of molecular analogues.

Experimental Protocols

1. NMR Spectroscopy: Elucidating Solution-State Structure

  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of molecules in solution, which most closely mimics the physiological environment. Experiments like NOESY reveal through-space proximities between protons, which is essential for defining the preferred conformation of the piperidine ring and the orientation of its substituent.[14][15]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound (pipecolic acid or 2-piperidinebutanoic acid) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

    • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm chemical identity and purity.[16]

    • 2D COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar coupling networks and assign protons within the piperidine ring and side chain.

    • 2D HSQC/HMBC: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to assign carbon resonances by correlating them to their attached protons.

    • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-500 ms.

    • Data Analysis: Analyze the NOESY/ROESY cross-peaks. For the piperidine ring, strong cross-peaks between axial protons at positions 2, 4, and 6 are indicative of a chair conformation. The presence or absence of NOEs between the C2 proton and protons on the side chain versus other ring protons will help determine the preferred equatorial or axial orientation of the substituent.

2. Single-Crystal X-ray Crystallography: Definitive Solid-State Structure

  • Causality: X-ray crystallography provides unambiguous, high-resolution data on bond lengths, bond angles, and conformation in the solid state.[17] This "gold standard" technique is crucial for validating computational models and understanding intermolecular interactions within a crystal lattice, which can inform on potential hydrogen bonding capabilities.[10][18]

  • Protocol:

    • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Screen various solvents and solvent mixtures (e.g., water/ethanol, methanol/ether).

    • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Data Collection: Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[10] Mount the goniometer on a diffractometer equipped with an X-ray source (e.g., Mo Kα). Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[19]

    • Structure Solution & Refinement: Integrate the collected diffraction intensities and correct for experimental factors. Determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to obtain the initial atomic positions. Refine the structural model against the experimental data to achieve the final, high-resolution crystal structure.

3. Computational Modeling: Predicting Energetics and Properties

  • Causality: Computational modeling, particularly using Density Functional Theory (DFT), allows for the calculation of the relative energies of different conformers (e.g., axial vs. equatorial).[11][20] This provides a thermodynamic basis for the experimentally observed populations and allows for the prediction of properties that may be difficult to measure directly.

  • Protocol:

    • Structure Generation: Build 3D models of both the axial and equatorial conformers for each molecule using molecular modeling software. For 2-piperidinebutanoic acid, perform a conformational search on the side chain to identify its low-energy rotamers.

    • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d). This finds the lowest energy structure for each starting conformation.

    • Energy Calculation: Calculate the single-point electronic energy of each optimized structure using a higher level of theory (e.g., M06-2X/def2-QZVPP) for greater accuracy.[11]

    • Solvation Modeling: To better mimic experimental conditions, include a solvent model (e.g., Polarizable Continuum Model, PCM) in the energy calculations.[11]

    • Thermodynamic Analysis: Calculate the Gibbs free energy (ΔG) for each conformer. The relative free energies will predict the equilibrium population of each species at a given temperature, which can be directly compared to NMR integration data.

Conclusion

The structural transition from pipecolic acid to 2-piperidinebutanoic acid is defined by a shift from a conformationally restricted molecule to one with significant side-chain flexibility. While both share the foundational piperidine chair conformation, the extended butanoyl group in 2-piperidinebutanoic acid alters key physicochemical properties such as lipophilicity and the pKa of the ionizable groups. This increased flexibility allows the carboxylate to probe a larger conformational space, which can be critical for discovering optimal binding interactions with a biological target. However, this freedom may come at an entropic penalty upon binding. The integrated experimental and computational workflow detailed here provides a robust framework for quantifying these differences, empowering researchers to make informed decisions in the rational design of novel piperidine-based therapeutics.

References

  • Benchchem. Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Available at: [Link].

  • Grokipedia. Pipecolic acid. Grokipedia.
  • Kim, B., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(13), 2695–2704. Available at: [Link].

  • Yoshida, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5126–5136. Available at: [Link].

  • PubChem. Pipecolic acid, (+)-. PubChem. Available at: [Link].

  • Wikipedia. Pipecolic acid. Wikipedia. Available at: [Link].

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(4), 1165-1170. Available at: [Link].

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 131(4), 1179-1184. Available at: [Link].

  • Benchchem. The Core Structural Anatomy of Piperidine: A Technical Guide. Benchchem.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link].

  • PubMed. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. PubMed. Available at: [Link].

  • BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link].

  • ResearchGate. Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link].

  • PubChem. Pipecolic Acid. PubChem. Available at: [Link].

  • PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link].

  • FooDB. Showing Compound Pipecolic acid (FDB000545). FooDB. Available at: [Link].

  • BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link].

  • OSTI.GOV. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. Available at: [Link].

  • ResearchGate. Pipecolic acid in microbes: biosynthetic routes and enzymes. ResearchGate. Available at: [Link].

  • ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link].

  • IUCr Journals. Structures of piperazine, piperidine and morpholine. IUCr Journals. Available at: [Link].

  • arXiv. Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. Available at: [Link].

  • ACS Publications. Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. The Journal of Physical Chemistry C. Available at: [Link].

  • PubMed. Pipecolic acid in microbes: biosynthetic routes and enzymes. PubMed. Available at: [Link].

  • Livestock Metabolome Database. 1H NMR Spectrum (LMDB00031). Livestock Metabolome Database. Available at: [Link].

  • Yeast Metabolome Database. DL-Pipecolic acid (YMDB01675). Yeast Metabolome Database. Available at: [Link].

  • Nature. Computational design of soluble functional analogues of integral membrane proteins. Nature. Available at: [Link].

  • BMRB. bmse000237 DL-Pipecolic Acid. BMRB. Available at: [Link].

  • PNAS. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link].

  • ResearchGate. X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. Available at: [Link].

  • PMC. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Available at: [Link].

  • Google Patents. ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME. Google Patents.
  • PubChem. 1-piperidinebutanoic acid. PubChem. Available at: [Link].

  • DTIC. Piperidine Synthesis. DTIC. Available at: [Link].

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Comparative

A Comparative Guide to Elemental Analysis Standards for 4-(Piperidin-2-yl)butanoic Acid

This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 4-(Piperidin-2-yl)butanoic acid, a key organic molecule in pharmaceutical development. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 4-(Piperidin-2-yl)butanoic acid, a key organic molecule in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep, practical understanding of how to achieve accurate and compliant elemental analysis.

Introduction: Beyond a Simple Formula

4-(Piperidin-2-yl)butanoic acid (C₉H₁₇NO₂) is an organic compound whose purity and composition are critical for its use in pharmaceutical applications. Elemental analysis serves two primary functions in this context: structural confirmation and impurity control . While the theoretical elemental composition provides a baseline, real-world samples can deviate due to impurities, residual solvents, or hygroscopic tendencies. This guide will navigate the standards and techniques essential for quantifying both the core elements (Carbon, Hydrogen, Nitrogen) and trace elemental impurities.

Foundational Analysis: Confirming Identity and Purity with CHN Analysis

The first pillar of elemental analysis for an active pharmaceutical ingredient (API) like 4-(Piperidin-2-yl)butanoic acid is the determination of its fundamental organic constituents: Carbon (C), Hydrogen (H), and Nitrogen (N). This is not merely a perfunctory check; it is a crucial step in confirming the molecular formula and assessing the purity of the synthesized compound.

The Principle of Combustion Analysis

CHN analysis is predominantly carried out using automated elemental analyzers based on the Dumas method or flash combustion.[1] The sample is combusted in a high-temperature furnace (around 1000°C) in the presence of excess oxygen.[1] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[2] These resulting gases are then separated and quantified by a thermal conductivity detector (TCD).[3]

Theoretical vs. Experimental Values: An Essential Comparison

The theoretical elemental composition of 4-(Piperidin-2-yl)butanoic acid (Molar Mass: 171.24 g/mol ) serves as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of 4-(Piperidin-2-yl)butanoic acid

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0963.14
HydrogenH1.011717.1710.03
NitrogenN14.01114.018.18
OxygenO16.00232.0018.69

A synthesized batch of 4-(Piperidin-2-yl)butanoic acid is considered pure if the experimentally determined percentages of C, H, and N are within ±0.4% of the theoretical values, a generally accepted tolerance in the pharmaceutical industry.

Experimental Protocol: CHN Analysis Workflow

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation: A small, homogenous sample of 4-(Piperidin-2-yl)butanoic acid (typically 1-3 mg) is accurately weighed into a tin capsule.[4] The use of a microbalance is critical for precision.[4]

  • Combustion: The encapsulated sample is introduced into the combustion tube of the elemental analyzer.

  • Gas Separation and Detection: The resultant CO₂, H₂O, and N₂ gases are separated using a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample.

Controlling the Unseen: Elemental Impurity Analysis

While CHN analysis confirms the bulk composition, the safety and efficacy of a pharmaceutical compound are also dependent on the absence of harmful elemental impurities. These impurities can be introduced at various stages of the manufacturing process, from raw materials and catalysts to processing equipment and container closure systems.[5][6]

The Regulatory Framework: USP <232> and ICH Q3D

The control of elemental impurities in pharmaceutical products is mandated by regulatory bodies worldwide. The key guidelines are the United States Pharmacopeia (USP) General Chapter <232> "Elemental Impurities—Limits" and the International Council for Harmonisation (ICH) Q3D "Guideline for Elemental Impurities".[7][8] These guidelines move away from older, less specific methods to a risk-based approach for controlling elemental impurities.[9][10]

These standards classify elemental impurities based on their toxicity and the likelihood of their presence in the final drug product.[10][11] The "Big Four" elemental impurities of highest concern due to their toxicity are Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg).[7][12]

Advanced Detection: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

For the detection of trace elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard.[13][14] Its high sensitivity allows for the detection of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[15]

The ICP-MS Process:

ICPMS_Process cluster_sample Sample Introduction cluster_plasma Ionization cluster_ms Mass Analysis & Detection A Digested Sample in Solution B Nebulizer A->B C Spray Chamber B->C D ICP Torch (Argon Plasma) C->D E Interface Cones D->E F Quadrupole Mass Filter E->F G Detector F->G

Caption: The core process of ICP-MS analysis.

Sample Preparation: A Critical Step for Organic Acids

The acidic nature of 4-(Piperidin-2-yl)butanoic acid requires careful consideration during sample preparation for ICP-MS analysis. The goal is to completely digest the organic matrix to ensure all elements are in a solution that can be introduced into the instrument.

Recommended Sample Preparation Protocol:

  • Weighing: Accurately weigh a representative sample of 4-(Piperidin-2-yl)butanoic acid.

  • Acid Digestion: Place the sample in a clean vessel and add a mixture of trace-metal grade nitric acid and hydrogen peroxide.[16][17] Nitric acid is a strong oxidizing agent that effectively breaks down the organic molecule.[18]

  • Microwave Digestion: Utilize a closed-vessel microwave digestion system to heat the sample and acid mixture. This accelerates the digestion process and ensures complete dissolution of the sample.

  • Dilution: After cooling, dilute the digested sample with deionized water to a final volume, ensuring the acid concentration is compatible with the ICP-MS instrument.

Comparison of Analytical Techniques for Elemental Analysis

Table 2: Comparison of CHN Analysis and ICP-MS

FeatureCHN AnalysisICP-MS
Primary Application Determination of C, H, N content; Purity assessmentTrace and ultra-trace elemental impurity analysis
Principle Combustion AnalysisInductively Coupled Plasma Mass Spectrometry
Elements Detected Carbon, Hydrogen, NitrogenUp to 70+ elements simultaneously[15][19]
Sensitivity Percent (%) levelParts-per-billion (ppb) to parts-per-trillion (ppt)[15]
Sample Preparation Simple encapsulationRequires complete acid digestion
Regulatory Context API characterization and purityUSP <232>, ICH Q3D compliance[13]

Conclusion: A Synergistic Approach to Elemental Analysis

A comprehensive understanding of the elemental composition of 4-(Piperidin-2-yl)butanoic acid requires a dual approach. CHN analysis provides the foundational data to confirm the compound's identity and bulk purity. In parallel, ICP-MS is the indispensable tool for ensuring compliance with stringent regulatory limits on elemental impurities. By employing these complementary techniques with robust and validated methodologies, researchers and manufacturers can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Drawell. (n.d.). How ICP-MS is Applied in Pharmaceutical Quality Control. Retrieved from [Link]

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • USP. (n.d.). General Chapter <232> Elemental Impurities—Limits. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]

  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved from [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Retrieved from [Link]

  • Scribd. (n.d.). USP <232> Elemental Impurities Limits. Retrieved from [Link]

  • Shimadzu. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminants. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • PharmTech. (n.d.). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, September 30). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs, and Excipients. Retrieved from [Link]

  • University of Georgia. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • Anton Paar. (2025, February 19). AAS Sample Preparation: Essential Steps for Accurate Analysis. Retrieved from [Link]

  • PQRI. (n.d.). Elemental Impurities in APIs and Excipients - GMP Expectations. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

Sources

Validation

Bioassay Validation for Piperidine-Based GABA Uptake Inhibitors: A Comparative Technical Guide

Executive Summary The precise quantification of GABA transporter (GAT) inhibition is a critical checkpoint in the development of antiepileptic and anxiolytic therapeutics. Piperidine-based inhibitors—anchored by the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of GABA transporter (GAT) inhibition is a critical checkpoint in the development of antiepileptic and anxiolytic therapeutics. Piperidine-based inhibitors—anchored by the pharmacophores of nipecotic acid and guvacine —represent the most potent class of GAT-1 selective agents (e.g., Tiagabine, NNC-711).

However, validating bioassays for these lipophilic compounds presents unique challenges, including non-specific binding (NSB) and assay interference. This guide objectively compares the industry-standard Radioligand Filtration Assay against the emerging Fluorescence Membrane Potential (FMP) Assay , providing a validated workflow to ensure data integrity for regulatory submission (ICH/FDA standards).

Part 1: Mechanistic Foundation & Causality

To validate an assay, one must understand the molecular event being measured. GAT-1 is a sodium- and chloride-dependent symporter. It functions through an "alternating access" mechanism.

  • Stoichiometry: Translocation requires 2 Na⁺ , 1 Cl⁻ , and 1 GABA molecule.

  • Inhibition Mechanism: Piperidine-based inhibitors (e.g., Tiagabine) act as competitive inhibitors . They bind to the open-to-out conformation of the transporter, locking it and preventing the conformational change required for GABA influx.

  • The Piperidine Advantage: The piperidine ring mimics the GABA structure but is conformationally restricted, increasing affinity. The lipophilic "tail" (e.g., the diarylbutenyl group in SKF-89976A) interacts with the transporter's vestibule, providing high selectivity for GAT-1 over GAT-3.

Figure 1: GAT-1 Inhibition Mechanism & Assay Principle

GAT_Mechanism cluster_0 Assay Readout Synapse Synaptic Cleft (High GABA) GAT_Open GAT-1 Transporter (Open-to-Out) Synapse->GAT_Open Substrate Access Binding Competitive Binding (Piperidine Core) GAT_Open->Binding Inhibitor (e.g., NNC-711) Uptake GABA Uptake (Signal Generation) GAT_Open->Uptake Na+/Cl- Driven Transport Locked Transporter Locked (No Influx) Binding->Locked Steric Blockade Locked->Uptake Inhibition

Caption: Competitive inhibition of GAT-1 by piperidine analogs prevents the Na+/Cl- coupled translocation of GABA, reducing the measurable intracellular signal.

Part 2: Comparative Analysis of Assay Platforms

When validating a new piperidine candidate, the choice of platform dictates the sensitivity and throughput. While Fluorescence assays are faster, Radioligand filtration remains the "Gold Standard" for defining absolute potency (Ki) due to its direct measurement of mass transfer.

Table 1: Platform Performance Comparison
FeatureRadioligand Filtration ([³H]-GABA) Fluorescence Membrane Potential (FMP)
Primary Readout Direct accumulation of [³H]-GABA inside the cell.Change in membrane potential (depolarization) due to Na⁺ influx.
Sensitivity (Z') High (>0.7) . Unaffected by autofluorescence.Moderate (0.5–0.7). Susceptible to "false agonists" or quenchers.
Throughput Low to Medium (96-well).High (384/1536-well).
Suitability for Piperidines Excellent. Unaffected by the lipophilic tails of Tiagabine/NNC-711.Caution Required. Lipophilic compounds can interact with FMP dyes, causing artifacts.
Cost High (Radioactive waste disposal).Low (Standard reagents).
Validation Status Reference Method for IC₅₀/Ki determination.Screening Method (requires confirmation).

Expert Insight: For validation purposes, always anchor your data using the Radioligand method. Piperidine derivatives often possess bulky lipophilic domains that can nonspecifically bind to FMP dyes or plasticware in high-throughput formats, skewing potency estimates.

Part 3: Validation Protocol (Self-Validating System)

This protocol describes the validation of a [³H]-GABA Uptake Assay in CHO-GAT1 or HEK-GAT1 stable cell lines.

Core Reagents
  • Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Radioligand: [³H]-GABA (Specific Activity: 30–80 Ci/mmol).

  • Control Inhibitor: NNC-711 or Tiagabine (Reference Standards).[1]

  • Negative Control: Na⁺-free KRH (replace NaCl with Choline-Cl or LiCl) to define "Non-Specific Uptake".

Step-by-Step Methodology
  • Cell Preparation:

    • Seed CHO-GAT1 cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

    • Why: PDL coating prevents cell detachment during the aggressive washing steps of filtration assays.

  • Equilibration & Blockade:

    • Remove media and wash 2x with 200 µL KRH buffer.

    • Add 50 µL of Test Compound (Piperidine analog) diluted in KRH. Incubate 15 min at 37°C.

    • Self-Validation Check: Include a "No Sodium" control row. If uptake in Na⁺-containing wells isn't >5x higher than Na⁺-free wells, the assay window is invalid.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA (Final concentration: 20 nM).

    • Expert Note: 20 nM is well below the Km of GAT-1 (~5-10 µM). This ensures the assay runs in the linear "first-order" range, making IC₅₀ approximations closer to true Ki.

  • Termination:

    • After 10 min, rapidly aspirate and wash 3x with ice-cold KRH.

    • Causality: Ice-cold buffer freezes transporter conformational changes immediately, preserving the internal [³H]-GABA pool.

  • Quantification:

    • Lyse cells with 0.1 M NaOH or scintillation cocktail. Count CPM (Counts Per Minute).

Figure 2: Validation Decision Logic

Validation_Logic Start Start Validation Run Check_Window Calculate Signal:Noise (Total Uptake / Na-free Uptake) Start->Check_Window Decision1 Is S:N > 5.0? Check_Window->Decision1 Fail1 FAIL: Check Cell Health or Buffer pH Decision1->Fail1 No Pass1 Proceed to IC50 Analysis Decision1->Pass1 Yes Check_Ref Test Reference (Tiagabine/NNC-711) Pass1->Check_Ref Decision2 Is Ref IC50 within 2-fold of Literature? Check_Ref->Decision2 Fail2 FAIL: Check Ligand Conc (Must be < Km) Decision2->Fail2 No Pass2 VALIDATED Release Data Decision2->Pass2 Yes

Caption: Logical workflow for validating assay performance before accepting data for novel compounds.

Part 4: Comparative Performance Data

The following data illustrates the expected performance of key piperidine-based inhibitors when validated using the protocol above. This serves as a benchmark for your internal validation.

Table 2: Benchmark IC₅₀ Values (GAT-1 Selective)
CompoundChemical ClassIC₅₀ (Human GAT-1)Selectivity (vs GAT-3)Reference
NNC-711 Guvacine Derivative (Piperidine core)40 nM > 10,000-fold[1, 2]
Tiagabine Nipecotic Acid Derivative70 nM > 2,000-fold[3, 4]
SKF-89976A Nipecotic Acid Derivative200 nM Highly Selective[5]
Nipecotic Acid Piperidine-3-carboxylic acid~15,000 nMNon-selective[6]

Data Interpretation:

  • The Lipophilic Tail Effect: Note the dramatic potency shift from Nipecotic Acid (15 µM) to Tiagabine (70 nM). The addition of the lipophilic tail (bi-thienyl or diphenyl) allows the inhibitor to anchor into the transporter vestibule.

  • Validation Criterion: If your assay yields an IC₅₀ for Tiagabine > 200 nM, your ligand concentration is likely too high (violating Cheng-Prusoff conditions) or your incubation time is too long (depleting substrate).

Part 5: Troubleshooting & Optimization (Expertise)

1. The "Sticky Compound" Problem: Piperidine-based inhibitors with large lipophilic tails (like Tiagabine) adhere avidly to plastic.

  • Solution: Use Low-binding plates and include 0.01% BSA in the dilution buffer. Do not use BSA in the final assay buffer if using fluorescence, as it may quench the dye; for radioligand, it is acceptable during the pre-incubation.

2. Sodium Dependence Verification: GAT-1 is strictly Na⁺-dependent.

  • Validation Step: Always run a "Choline Replacement" curve. If your compound shows inhibition in the absence of Sodium, it is acting via a non-specific mechanism (e.g., membrane disruption) rather than specific transporter blockade.

3. Hill Slope Deviations: A Hill slope significantly different from -1.0 (e.g., -2.0 or -0.5) indicates cooperativity or assay artifacts.

  • Cause: For piperidines, a shallow slope (< -0.8) often indicates poor solubility or micelle formation at high concentrations. Ensure DMSO concentration is < 1% final.[2]

References

  • Suzdak, P. D., et al. (1992). "NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization." European Journal of Pharmacology.

  • Borden, L. A., et al. (1994). "Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1."[3] European Journal of Pharmacology.

  • Nielsen, E. B., et al. (1991). "Tiagabine, a novel anticonvulsant GABA uptake inhibitor." Pharmacology & Toxicology.

  • Mager, T., et al. (2022). "Structural basis of GABA reuptake inhibition." Nature.

  • Yunger, L. M., et al. (1984). "Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake." Journal of Pharmacology and Experimental Therapeutics.

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperidin-2-yl)butanoic Acid

For laboratory professionals engaged in drug discovery and development, the meticulous handling of novel chemical entities is foundational to both personal safety and experimental integrity. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in drug discovery and development, the meticulous handling of novel chemical entities is foundational to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 4-(Piperidin-2-yl)butanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the chemical's structural hazards, we can establish a robust safety protocol that mitigates risk and ensures a secure research environment.

Hazard Assessment: A Structurally-Informed Approach

  • Piperidine Moiety : The core piperidine structure is classified as a highly flammable, toxic, and corrosive substance.[2][3] It is known to cause severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Butanoic Acid Moiety : Carboxylic acids like butanoic acid are known corrosives, capable of causing severe skin and eye irritation or damage upon contact.[5][6]

  • Isomer Data : The hydrochloride salt of the related isomer, 4-(Piperidin-4-yl)butanoic acid, is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[7]

Based on this composite analysis, 4-(Piperidin-2-yl)butanoic acid should be handled as a hazardous substance with primary risks of irritation and corrosion to the skin, eyes, and respiratory tract.

Table 1: Hazard Profile based on Structural Analogs

Hazard Classification Associated Risk Rationale
Acute Toxicity (Oral) Harmful if swallowed. Derived from piperidine toxicity and data on the 4-yl isomer.[2]
Skin Corrosion/Irritation Causes skin irritation; potentially severe burns.[2][5] Piperidine and butanoic acid are both corrosive/irritant to skin.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation; risk of severe damage.[2][5] Both parent functional groups pose significant risks to eyes.[4][6]

| STOT SE 3 | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[4] |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following recommendations are designed to provide a comprehensive barrier against the identified hazards.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields, used in conjunction with a face shield.[8][9] Protects against splashes and airborne particles which can cause severe eye damage.[5] A face shield provides a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][9] Prevents direct skin contact and absorption. Given the corrosive nature of both the piperidine and carboxylic acid groups, robust chemical resistance is essential.
Body Protection A laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. Protects against contamination of personal clothing and minimizes skin exposure.[8]

| Respiratory Protection | Required when handling the solid compound outside of a certified chemical fume hood or when aerosolization is likely. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., N95 dust mask for solids) is necessary.[8] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[4] |

Operational and Disposal Plans

A safe laboratory environment is maintained through rigorous adherence to standard operating procedures, from initial handling to final disposal.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All weighing and handling of solid 4-(Piperidin-2-yl)butanoic acid and any subsequent work with its solutions must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[8]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[4]

Procedural Guidance: Step-by-Step Handling
  • Preparation : Before handling, ensure all required PPE is inspected and worn correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing and Transfer :

    • Handle the solid compound on a tared weigh paper or in a suitable container to prevent contamination of the balance.

    • Use non-sparking tools, as piperidine derivatives can be flammable.[10]

    • Keep the container of the chemical sealed when not in use.

  • Dissolution :

    • If preparing a solution, add the solid to the solvent slowly.

    • Be aware of potential exothermic reactions, although not specifically documented for this compound, it is a good practice with acids.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[11]

    • Clean all equipment and the work area within the fume hood to prevent cross-contamination.

Emergency Response Workflow

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[12] Remove contaminated clothing while continuing to rinse. Seek immediate medical attention.[6]

  • Eye Contact : Flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.[4]

    • Ensure proper PPE is worn before attempting cleanup.

    • Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[2]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[10]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Ventilate the area after cleanup is complete.[4]

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Waste Segregation : Do not mix 4-(Piperidin-2-yl)butanoic acid waste with other waste streams to prevent unknown hazardous reactions.[13][14]

  • Containerization : Collect all waste (including contaminated absorbents and disposable PPE) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[13]

  • Storage : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[10][13]

  • Disposal : Arrange for collection and disposal by a licensed hazardous waste disposal service.[13] Never discharge chemical waste into drains or sewers.[10]

Visualized Workflows

PPE_Decision_Workflow start Start: Handling Required fume_hood Work inside a Certified Fume Hood? start->fume_hood solid_or_liquid Handling Solid or Aerosol-Generating? fume_hood->solid_or_liquid Yes respirator Add NIOSH-Approved Respirator fume_hood->respirator No base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solid_or_liquid->base_ppe No (Solution) solid_or_liquid->respirator Yes (Solid/Aerosol) splash_risk Risk of Splash? face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task splash_risk->end No base_ppe->splash_risk respirator->solid_or_liquid chem_apron Add Chemical Apron (Large Volume) face_shield->chem_apron chem_apron->end

Emergency_Response_Workflow exposure Exposure Event Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin Contact: - Flush with water for 15+ min - Remove contaminated clothing exposure_type->skin Skin eye Eye Contact: - Flush with water for 15+ min - Hold eyelids open exposure_type->eye Eye inhalation Inhalation: - Move to fresh air exposure_type->inhalation Inhalation spill Spill: - Evacuate & Alert - Don full PPE exposure_type->spill Spill medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical contain Contain spill with non-combustible absorbent spill->contain dispose Collect in sealed container for hazardous waste disposal contain->dispose

References

  • BenchChem. Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • BenchChem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Penta chemicals.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Piperidine.
  • BenchChem. Personal protective equipment for handling Ethyl-piperidin-4-ylmethyl-amine.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
  • Sigma-Aldrich.
  • ChemSupply Australia.
  • Sigma-Aldrich. 4-Piperidine butyric acid 97 84512-08-3.
  • ChemicalBook.
  • Cayman Chemical.
  • Key Organics. Safety Data Sheet - 4-(4-methylpiperidin-1-yl)butanoic acid.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Smolecule. Buy 4-(Piperidin-4-yl)butanoic acid hydrochloride | 84512-08-3.
  • ChemicalBook. 4-哌啶丁酸盐酸盐 | 84512-08-3.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Butyric Acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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